Ipratropium bromide
説明
This compound is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
Structure
3D Structure of Parent
特性
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipratropium Bromide: A Technical Guide on its Mechanism of Action in Smooth Muscle
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which ipratropium bromide exerts its effects on smooth muscle cells, with a primary focus on the airways. It details the underlying signaling pathways, presents quantitative binding data, and outlines a standard experimental protocol for assessing its activity.
Core Mechanism of Action
This compound is a synthetic, non-selective, short-acting muscarinic antagonist (SAMA) and a quaternary ammonium derivative of atropine.[][2] Its primary clinical application is in the management of chronic obstructive pulmonary disease (COPD) to induce bronchodilation.[][3] The therapeutic effect is achieved by competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors on airway smooth muscle cells.[2][4]
In the respiratory system, the parasympathetic nervous system provides the dominant neural control of airway smooth muscle tone.[5][6] Nerve impulses trigger the release of ACh, which binds to M3 muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[4][7][8] this compound acts as a competitive antagonist at these receptors, preventing ACh from binding and thereby blocking the constrictive signal.[4][7] This blockade results in the relaxation of airway smooth muscle and subsequent bronchodilation.[4]
While ipratropium is non-selective and blocks M1, M2, and M3 receptor subtypes, its primary bronchodilatory effect is mediated through the antagonism of M3 receptors.[8]
Molecular Signaling Pathway
The contraction of airway smooth muscle is a calcium-dependent process initiated by M3 receptor activation. This compound interrupts this cascade at the initial step.
Acetylcholine-Induced Contraction Cascade
The binding of acetylcholine to the Gq protein-coupled M3 receptor on smooth muscle cells triggers a well-defined signaling pathway.[6] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, prompting the release of stored calcium (Ca²⁺) ions into the cytosol.[6] The elevated intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺-calmodulin complex.[] This complex activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chains of myosin. This phosphorylation enables the cross-bridge cycling between myosin heads and actin filaments, resulting in smooth muscle contraction.
Ipratropium-Mediated Inhibition
This compound competitively occupies the binding site on the M3 receptor, physically preventing acetylcholine from activating it.[4][7] This antagonism blocks the entire downstream signaling cascade, preventing the PLC-mediated generation of IP3 and the subsequent release of intracellular calcium.[7] By inhibiting this pathway, ipratropium prevents the increase in cyclic guanosine monophosphate (cGMP) that is typically induced by acetylcholine's interaction with muscarinic receptors.[3][7][8] The ultimate effect is the prevention of myosin light chain phosphorylation, leading to smooth muscle relaxation and bronchodilation.
Quantitative Data: Receptor Binding Affinity
This compound demonstrates high affinity for muscarinic receptors. Its non-selective nature is evident in its comparable binding affinities across the M1, M2, and M3 receptor subtypes.[9] Competition binding studies using human airway smooth muscle have quantified this affinity.[2][9]
| Parameter | Receptor Target | Tissue Source | Value (nM) | Citation(s) |
| Ki (Inhibition Constant) | Muscarinic Receptors (non-selective) | Human Airway Smooth Muscle | 0.5 - 3.6 | [2][9] |
Table 1: Binding Affinity of this compound
Experimental Protocols: In Vitro Assessment
The pharmacological activity of this compound on smooth muscle is commonly assessed using in vitro organ bath studies.[10] This technique allows for the direct measurement of tissue contractility in a controlled ex vivo environment.[10][11]
Protocol: Isometric Tension Measurement in Airway Smooth Muscle
Objective: To quantify the inhibitory effect of this compound on acetylcholine-induced contraction of tracheal smooth muscle strips.
Methodology:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Each tissue strip is suspended vertically in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit buffer).[10]
-
The solution is maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂ (carbogen).[11]
-
One end of the strip is anchored to a fixed point, while the other is connected to an isometric force transducer to record tension.[13]
-
The tissue is allowed to equilibrate for 60-90 minutes under a predetermined resting tension (e.g., 1.0 g).
-
-
Contraction and Inhibition Assay:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a contractile agonist, such as acetylcholine, to the bath.[14]
-
After the maximum contraction is recorded, the tissue is washed repeatedly with fresh buffer to return to baseline tension.
-
The tissue is then pre-incubated with a specific concentration of this compound for approximately 30 minutes.[10]
-
The acetylcholine concentration-response curve is repeated in the presence of this compound.
-
-
Data Analysis:
-
The contractile force is measured and recorded by the transducer.
-
The responses are typically expressed as a percentage of the maximum contraction induced by a high concentration of a depolarizing agent like potassium chloride (KCl).
-
The concentration-response curves for acetylcholine, with and without the antagonist, are plotted.
-
Pharmacological parameters, such as the IC₅₀ (half-maximal inhibitory concentration) for this compound, can be calculated to quantify its potency.
-
References
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dmt.dk [dmt.dk]
- 11. Human Myometrial Contractility Assays [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
- 14. researchgate.net [researchgate.net]
Ipratropium Bromide: A Technical Whitepaper on Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the muscarinic acetylcholine receptor (mAChR) subtype selectivity profile of ipratropium bromide. It is intended to be a comprehensive resource, incorporating quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Executive Summary
This compound is a non-selective, competitive muscarinic receptor antagonist.[1] Its therapeutic efficacy, particularly in the treatment of chronic obstructive pulmonary disease (COPD), is primarily attributed to its blockade of M3 receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][2] While it exhibits high affinity for the M1, M2, and M3 receptor subtypes, comprehensive quantitative binding data for M4 and M5 subtypes are not consistently available in publicly accessible literature. This guide summarizes the existing quantitative data, outlines the standard experimental protocols for determining such selectivity, and illustrates the distinct signaling cascades initiated by each of the five muscarinic receptor subtypes.
Quantitative Data on Muscarinic Receptor Subtype Selectivity
The selectivity of this compound is characterized by its binding affinity (Ki or IC50) and functional potency (pA2) at each of the five muscarinic receptor subtypes (M1-M5).
Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, this compound). The data consistently indicate that this compound is a high-affinity, non-selective antagonist at M1, M2, and M3 receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Source Tissue/Cell Line |
| M1 | This compound | IC50 | 2.9 | Recombinant |
| M2 | This compound | IC50 | 2.0 | Recombinant |
| M3 | This compound | IC50 | 1.7 | Recombinant |
| M1-M3 | This compound | Ki | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle |
| M4 | This compound | Ki | Data Not Available | - |
| M5 | This compound | Ki | Data Not Available | - |
Functional Potency
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is a measure of the antagonist's potency, where a higher pA2 value indicates greater potency.
| Receptor Subtype | Assay Type | Parameter | Value | Species |
| M3 | Acetylcholine-induced bronchoconstriction | pA2 | 8.39 | Rat (isolated lungs) |
Experimental Protocols and Workflows
The determination of muscarinic receptor subtype selectivity involves a series of well-established in vitro pharmacological assays.
Experimental Workflow for Determining Receptor Selectivity
The general workflow for assessing the selectivity of a compound like this compound involves preparing a source of the target receptors, followed by binding and functional assays to determine affinity and potency.
Radioligand Competition Binding Assay Protocol (Generalized)
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation :
-
Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a cold buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer.
-
A range of concentrations of the unlabeled competitor (e.g., this compound).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), typically at a concentration close to its dissociation constant (Kd).
-
The prepared cell membranes.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration :
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis :
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay Protocol (Generalized)
This functional assay measures the activation of G proteins coupled to the receptor of interest. For an antagonist like this compound, it is used to determine its ability to inhibit agonist-stimulated G protein activation.
-
Membrane Preparation :
-
Prepare cell membranes expressing the desired muscarinic receptor subtype as described in the radioligand binding assay protocol.
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well:
-
Assay buffer containing GDP (to ensure G proteins are in an inactive state) and MgCl2.
-
A range of concentrations of the antagonist (this compound).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol), typically at its EC80 concentration.
-
The prepared cell membranes.
-
-
Pre-incubate the plate to allow the antagonist to bind to the receptors.
-
-
Initiation of Reaction :
-
Initiate the G protein activation by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
-
Termination and Filtration :
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, similar to the binding assay.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis :
-
Dry the filter plate, add a scintillation cocktail, and measure radioactivity.
-
Plot the amount of [³⁵S]GTPγS bound against the antagonist concentration.
-
Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
This data can be used to calculate the antagonist's functional potency (e.g., KB).
-
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through two primary signaling cascades depending on the G protein to which they couple. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
M2 and M4 Receptor Signaling (Gi/o Pathway)
Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization.
Conclusion
This compound is a potent, non-selective muscarinic receptor antagonist with high affinity for at least the M1, M2, and M3 subtypes. Its clinical utility in respiratory diseases is primarily mediated by the blockade of M3 receptors in the airways. The lack of selectivity, particularly the antagonism of presynaptic M2 autoreceptors, can theoretically lead to an increase in acetylcholine release, which might counteract its therapeutic effect to some extent.[4] A thorough understanding of its interaction with all five muscarinic receptor subtypes, determined through rigorous binding and functional assays, is crucial for the rational design and development of next-generation, more selective muscarinic antagonists for various therapeutic applications.
References
- 1. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by Ipratropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium bromide is a cornerstone therapeutic agent for obstructive airway diseases, primarily functioning as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its clinical efficacy in inducing bronchodilation and reducing mucus secretion stems from its direct intervention in the downstream signaling cascades initiated by acetylcholine in the airways. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a focus on its action on M2 and M3 muscarinic receptor subtypes. We present quantitative data on receptor affinity and physiological effects, detail key experimental protocols for studying these pathways, and provide visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a quaternary ammonium derivative of atropine that is widely used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[1][2] Its pharmacological action is mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) pivotal in regulating airway smooth muscle tone and glandular secretions.[3][4] In the human airway, the M3 receptor subtype, expressed on smooth muscle cells and submucosal glands, is the primary mediator of bronchoconstriction and mucus secretion.[5][6] The M2 receptor subtype is found on postganglionic parasympathetic nerve endings, where it functions as an autoreceptor to inhibit further acetylcholine release, and also on airway smooth muscle, where it counteracts beta-agonist-induced relaxation.[2][7][8]
As a non-selective antagonist, this compound competitively inhibits acetylcholine binding at these receptors, thereby preventing the activation of their respective downstream signaling pathways.[6][9] This guide will dissect these pathways, providing the technical details necessary for advanced research and development.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of this compound is the competitive, reversible antagonism of acetylcholine at muscarinic receptors. Its therapeutic effects in the airways are primarily due to the blockade of M3 receptors, while its non-selectivity also leads to the blockade of M2 autoreceptors.[2][6]
Quantitative Data: Receptor Binding and Physiological Effects
The affinity of this compound for muscarinic receptor subtypes and its physiological impact have been quantified in various studies. The following tables summarize key quantitative findings.
| Parameter | Receptor Subtype | Value | Species/Cell Type | Reference |
| IC₅₀ | M1 | 2.9 nM | - | [10] |
| M2 | 2.0 nM | - | [10] | |
| M3 | 1.7 nM | - | [10] | |
| Ki | Muscarinic Receptors | 0.21 ± 0.02 nM | Rat Lung | [5] |
| Bmax | Muscarinic Receptors | 0.034 ± 0.010 pmol/mg protein | Rat Lung (COPD model) | [4] |
| Kd | Muscarinic Receptors | 23 ± 11 pmol/L | Rat Lung (COPD model) | [4] |
| Table 1: this compound Receptor Binding Affinity. |
| Parameter | Condition | Effect of this compound | Quantitative Change | Species/Cell Type | Reference |
| BKCa Channel Open Probability (P₀) | Chronic Hypoxia | Reversal of hypoxia-induced P₀ decrease | P₀ increased from 0.15 ± 0.04 to 0.28 ± 0.09 | Rat Tracheal Smooth Muscle Cells | [11] |
| Muscarinic Receptor Density (Bmax) | 30-day Inhalation | Upregulation of receptors | Increased from 0.034 ± 0.010 to 0.049 ± 0.016 pmol/mg protein | Rat Lung (COPD model) | [4][12] |
| Tracheal Tissue Contraction | Insulin-Induced | Inhibition of contraction | Maximum amplitude of contraction reduced from 35 ± 1.13 mm to 27.8 ± 1.27 mm | Guinea Pig Tracheal Tissue | [13] |
| Table 2: Physiological and Cellular Effects of this compound. |
Affected Downstream Signaling Pathways
This compound's antagonism of muscarinic receptors disrupts several key intracellular signaling cascades that regulate airway smooth muscle contraction and mucus secretion.
M3 Receptor/Gq Pathway: Inhibition of Bronchoconstriction
The primary therapeutic effect of this compound, bronchodilation, is achieved by blocking the M3 receptor-mediated signaling cascade in airway smooth muscle cells.
-
Activation: Acetylcholine (ACh) binding to the M3 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein.[7]
-
PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).[14]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15]
-
Contraction Cascade:
-
The increased intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK).[15]
-
DAG, along with Ca²⁺, activates protein kinase C (PKC).[15]
-
MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.
-
-
Role of cGMP: The interaction of acetylcholine with the muscarinic receptor on bronchial smooth muscle typically leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which contributes to muscle contraction.[2][4][5][16][17]
Effect of this compound: By competitively blocking ACh from binding to the M3 receptor, this compound prevents the entire cascade. This abrogates the production of IP₃ and DAG, prevents the release of intracellular Ca²⁺, and blocks the increase in cGMP, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2][6]
M2 Receptor/Gi Pathway: Modulating ACh Release and cAMP Levels
Ipratropium's blockade of M2 receptors has more complex consequences due to the dual location and function of these receptors in the airways.
-
Presynaptic M2 Autoreceptors: Located on cholinergic nerve terminals, these receptors form a negative feedback loop. When activated by ACh, they inhibit further ACh release.[2][8]
-
Postsynaptic M2 Receptors on Smooth Muscle: These receptors are coupled to the Gi alpha subunit.
-
Activation: ACh binding activates the Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12][18] This leads to decreased intracellular cAMP levels. Since cAMP is a key signaling molecule for smooth muscle relaxation (mediating the effects of β₂-agonists), M2 receptor activation has a pro-contractile effect by opposing relaxation.[7][8]
-
Effect of this compound: Blocking postsynaptic M2 receptors prevents the inhibition of adenylyl cyclase. This can lead to maintained or slightly increased cAMP levels, complementing the M3-mediated bronchodilation.
-
RhoA/Rho-Kinase (ROCK) Pathway
Muscarinic receptor activation also contributes to a Ca²⁺-sensitization of the contractile apparatus through the RhoA/Rho-kinase (ROCK) pathway.[19][20]
-
Activation: M3 receptor activation, via Gq, can lead to the activation of the small GTPase RhoA.
-
ROCK Activation: GTP-bound RhoA activates Rho-kinase (ROCK).
-
MLCP Inhibition: ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[20]
-
Sustained Contraction: By inhibiting MLCP, the dephosphorylation of myosin light chains is reduced. This leads to a sustained or enhanced contractile state at a given intracellular Ca²⁺ concentration.
Effect of this compound: By blocking the initial M3 receptor signal, ipratropium indirectly prevents the activation of the RhoA/ROCK pathway, contributing to smooth muscle relaxation by preventing Ca²⁺ sensitization.
Detailed Experimental Protocols
Investigating the effects of this compound on these signaling pathways requires specific and robust experimental methodologies. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki, Kd) and receptor density (Bmax) of this compound.[2][3][21]
Objective: To quantify the interaction between this compound and muscarinic receptors in a tissue or cell membrane preparation.
Materials:
-
Tissue homogenate (e.g., rat lung) or cell membranes expressing muscarinic receptors.
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Non-labeled this compound for competition assays.
-
Atropine (for determining non-specific binding).
-
Assay Buffer (e.g., 25 mM Tris, 3.75 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Tissue Preparation: Homogenize tissue (e.g., rat lung) in ice-cold buffer. Centrifuge the homogenate (e.g., at 40,000 x g for 20 min) and resuspend the pellet in fresh buffer. Repeat the wash step. Determine protein concentration of the final membrane suspension using a Bradford or Lowry assay.[22]
-
Assay Setup (Competition Binding):
-
In a 96-well plate, add a constant concentration of radioligand (e.g., [³H]NMS) to all wells.
-
Add increasing concentrations of unlabeled this compound to experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist like atropine (e.g., 1 µM).[22]
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[2][22]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[23]
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol measures changes in intracellular calcium concentration in response to agonists and antagonists using fluorescent Ca²⁺ indicators.[17][24]
Objective: To visualize and quantify the inhibition of acetylcholine-induced Ca²⁺ release by this compound in airway smooth muscle cells.
Materials:
-
Primary human bronchial smooth muscle cells cultured on glass coverslips.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).
-
Physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Fluorescence microscopy system equipped with a ratiometric imaging setup.
Procedure:
-
Cell Loading: Incubate the cultured smooth muscle cells with the membrane-permeant form of the dye, Fura-2 AM (e.g., 5 µM in physiological salt solution), for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh buffer and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope. Perfuse the cells with physiological salt solution.
-
Baseline Measurement: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm wavelengths and record the fluorescence emission at ~510 nm. Establish a stable baseline ratio (F₃₄₀/F₃₈₀).[25]
-
Antagonist Application: Perfuse the cells with a solution containing a specific concentration of this compound for a set pre-incubation period.
-
Agonist Stimulation: While continuing to record the fluorescence ratio, stimulate the cells by adding acetylcholine to the perfusion solution.
-
Data Analysis: The ratio of the fluorescence intensities (340/380 nm) is directly proportional to the intracellular Ca²⁺ concentration.[25] Compare the peak Ca²⁺ response to acetylcholine in the presence and absence of this compound to quantify the inhibitory effect.
Measurement of cGMP
This protocol quantifies the level of cGMP in tissue samples, which is expected to decrease with this compound treatment in the presence of an agonist.[15][26]
Objective: To measure the effect of this compound on acetylcholine-stimulated cGMP production in lung tissue.
Materials:
-
Lung tissue samples.
-
Reagents for tissue homogenization (e.g., 0.1 M HCl).
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for cGMP.
-
Microplate reader.
Procedure:
-
Sample Collection: Flash-freeze lung tissue samples collected after experimental treatments (e.g., control, ACh stimulation, Ipratropium + ACh stimulation) in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue in 0.1 M HCl to stop enzymatic activity and extract cyclic nucleotides.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a microplate pre-coated with a cGMP antibody.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cGMP, which competes with the cGMP in the sample for antibody binding sites.
-
Incubating, washing, and then adding a substrate solution. The color development is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve and calculate the cGMP concentration in the samples, typically normalized to the tissue protein content (e.g., pmol cGMP/mg protein).[15]
Conclusion
This compound exerts its therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors, leading to a direct and potent inhibition of downstream signaling pathways that mediate bronchoconstriction and mucus secretion. Its primary action is the blockade of the Gq-coupled M3 receptor pathway, preventing PLC activation, IP₃-mediated Ca²⁺ release, and the subsequent contraction of airway smooth muscle. Furthermore, its interaction with Gi-coupled M2 receptors modulates acetylcholine release and cAMP levels, contributing in a complex manner to its overall pharmacological profile. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel and improved therapies for obstructive airway diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of cGMP-stimulated cyclic nucleotide phosphodiesterase in lung tissue with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Effect of this compound on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch clamp electrophysiology [bio-protocol.org]
- 17. Human airway smooth muscle in cell culture: control of the intracellular calcium store - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A method for measuring Rho kinase activity in tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RhoA/Rho‐kinases in asthma: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. No evidence for altered intracellular calcium-handling in airway smooth muscle cells from human subjects with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Ipratropium Bromide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium bromide, a well-established short-acting muscarinic antagonist, is primarily utilized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its role in smooth muscle relaxation, emerging in vitro evidence suggests that this compound may also possess anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of these properties, focusing on key experimental data and detailed in vitro protocols to facilitate further research in this area. The guide summarizes quantitative data on cytokine inhibition, outlines methodologies for assessing effects on various immune cells, and visualizes relevant signaling pathways and experimental workflows.
Introduction
Chronic inflammation is a hallmark of respiratory diseases such as COPD and asthma. While the primary therapeutic action of this compound is the blockade of muscarinic receptors, leading to bronchodilation, its potential to modulate inflammatory processes is an area of growing interest.[1] Understanding the anti-inflammatory capacity of this widely used drug could open new avenues for its therapeutic application and for the development of novel anti-inflammatory agents. This guide serves as a technical resource for researchers aiming to investigate and characterize the in vitro anti-inflammatory effects of this compound.
Quantitative Data on Cytokine Inhibition
A key aspect of in vitro anti-inflammatory assessment is the quantification of cytokine modulation. The following table summarizes the reported effects of this compound on the production of pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells
| Treatment Group | Concentration | Mean IL-6 Concentration (pg/mL) ± SEM | Mean TNF-α Concentration (pg/mL) ± SEM |
| Untreated Control (LPS only) | - | 262.85 ± 1.7 | 105.7 ± 1.9 |
| This compound | 1 x 10⁻⁸ M | 233.91 ± 3.62 | 90.5 ± 2.6 |
| This compound | 1 x 10⁻⁷ M | 236.26 ± 2.9 | 88.9 ± 2.1 |
| This compound | 1 x 10⁻⁶ M | 166.9 ± 3.3 | 75.4 ± 2.5 |
Data extracted from Mohammed et al., 2021.[2] The results for IL-6 showed a decline but were not statistically significant, whereas the reduction in TNF-α was noted.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the investigation of drug properties. This section provides methodologies for key in vitro assays relevant to the assessment of this compound's anti-inflammatory potential.
Cytokine Production in LPS-Stimulated THP-1 Cells
This protocol is based on the methodology described by Mohammed et al. (2021) to assess the effect of this compound on IL-6 and TNF-α production.[2]
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line stimulated with a bacterial endotoxin.
Materials:
-
Human monocytic cell line (THP-1)
-
Roswell Park Memorial Institute (RPMI) 1640 medium with GlutaMAX I
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (PenStrep)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Human IL-6 and TNF-α ELISA kits
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% PenStrep at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 x 10⁻⁸ M, 1 x 10⁻⁷ M, 1 x 10⁻⁶ M) for a predetermined pre-incubation period.
-
Stimulation: Induce an inflammatory response by adding LPS (10 µg/mL) to the wells and incubate for a specified duration (e.g., 24 hours). Include an untreated control group (LPS only) and a vehicle control group.
-
Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Determine the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Diagram of Experimental Workflow:
Caption: Workflow for cytokine production assay.
Neutrophil Chemotaxis Assay
This is a standard protocol to assess the effect of a compound on the migration of neutrophils towards a chemoattractant.
Objective: To determine if this compound can inhibit the directed migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))
-
This compound
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
Cell viability stain (e.g., Calcein-AM)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Assay Setup: Place the chemoattractant in the lower chamber of the Boyden chamber or Transwell plate.
-
Treatment: In the upper chamber, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by measuring the fluorescence of a cell viability dye.
Mast Cell Degranulation Assay
This protocol outlines a common method to measure the stabilizing effect of a compound on mast cells.
Objective: To evaluate the potential of this compound to inhibit the release of inflammatory mediators from mast cells.
Materials:
-
Rat Basophilic Leukemia cell line (RBL-2H3) or primary mast cells
-
Tyrode's buffer
-
Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)
-
Anti-DNP IgE
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (substrate for β-hexosaminidase)
-
Triton X-100
Procedure:
-
Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Treatment: Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control.
-
Degranulation Induction: Trigger degranulation by adding the antigen DNP-HSA. Include a control for total mediator release by lysing cells with Triton X-100.
-
Sample Collection: After incubation, collect the supernatant.
-
Enzyme Assay: Measure the activity of the released β-hexosaminidase by adding the pNAG substrate and measuring the absorbance at 405 nm. The percentage of degranulation is calculated relative to the total release control.
NF-κB Activation Assay
This protocol describes a method to assess the effect of a compound on the activation of the transcription factor NF-κB, a key regulator of inflammation.
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.
Materials:
-
A suitable cell line (e.g., HEK293T or THP-1)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After an overnight incubation, treat the transfected cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
Cell Lysis: After the stimulation period, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
Signaling Pathways
The anti-inflammatory effects of a compound are often mediated through the modulation of specific intracellular signaling pathways. A primary pathway involved in inflammation initiated by bacterial components like LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of NF-κB.[3][4]
Diagram of the LPS-Induced TLR4/NF-κB Signaling Pathway:
Caption: LPS-induced TLR4/NF-κB signaling cascade.
Conclusion
The available in vitro data, particularly on cytokine inhibition, suggest that this compound may possess modest anti-inflammatory properties.[2] However, further investigation is warranted to fully elucidate the extent and mechanisms of these effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the impact of this compound on a wider range of inflammatory parameters, including its effects on neutrophil and mast cell function, and its potential to modulate key signaling pathways like NF-κB. Such studies will be instrumental in defining the complete pharmacological profile of this compound and could inform its future clinical applications.
References
Ipratropium Bromide and its Central Role in Modulating Cholinergic Neurotransmission in the Airways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of ipratropium bromide's mechanism of action and its pivotal role in the modulation of cholinergic neurotransmission within the respiratory airways. As a non-selective muscarinic receptor antagonist, this compound is a cornerstone therapy for obstructive lung diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This document elucidates the intricate signaling pathways, presents key quantitative data on its efficacy, and details the experimental protocols utilized to characterize its pharmacological profile.
Introduction: The Cholinergic System in Airway Regulation
The autonomic nervous system, particularly the parasympathetic branch, plays a dominant role in regulating airway tone.[3] The primary neurotransmitter, acetylcholine (ACh), is released from postganglionic parasympathetic nerve endings and acts on muscarinic acetylcholine receptors (mAChRs) located on airway smooth muscle and submucosal glands.[4] This stimulation triggers a cascade of intracellular events leading to bronchoconstriction and mucus secretion, key pathophysiological features of obstructive airway diseases.[2]
The cholinergic system in the airways is a complex network involving:
-
Neuronal Acetylcholine Release: Vagal nerve stimulation leads to the release of ACh at neuromuscular junctions in the airways.
-
Muscarinic Receptors: Five subtypes of muscarinic receptors (M1-M5) have been identified, with M1, M2, and M3 being the most relevant in the lungs.[5]
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.[5]
-
M2 Receptors: Situated on presynaptic nerve terminals, they act as autoreceptors, inhibiting further ACh release in a negative feedback loop.[4]
-
M3 Receptors: Predominantly found on airway smooth muscle cells and submucosal glands, their activation directly mediates bronchoconstriction and mucus secretion.[1][5]
-
-
Non-neuronal Acetylcholine: Emerging evidence suggests that various non-neuronal cells, including airway epithelial cells, can also synthesize and release ACh, contributing to airway inflammation and remodeling in a paracrine or autocrine fashion.[2]
This compound: Mechanism of Action
This compound is a quaternary ammonium derivative of atropine that functions as a competitive, non-selective antagonist of muscarinic receptors.[6] Its therapeutic effect in the airways is primarily attributed to the blockade of M3 receptors on bronchial smooth muscle.[5][6]
By binding to M3 receptors, this compound prevents acetylcholine from exerting its effects. This antagonism inhibits the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to decreased intracellular calcium mobilization, preventing the activation of calmodulin and myosin light chain kinase. Consequently, the phosphorylation of myosin is inhibited, leading to the relaxation of airway smooth muscle and bronchodilation.
Furthermore, the blockade of M3 receptors on submucosal glands reduces the secretion of mucus, which can contribute to airway obstruction.[5]
A critical aspect of this compound's action is its non-selectivity. It also blocks M1 and M2 receptors.[5] Blockade of the presynaptic M2 autoreceptors can paradoxically increase acetylcholine release from nerve endings.[7] However, the predominant clinical effect is bronchodilation due to the potent antagonism at the postsynaptic M3 receptors on smooth muscle.
Signaling Pathway of Cholinergic Bronchoconstriction
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.
Mechanism of Action of this compound
The following diagram illustrates how this compound intervenes in the cholinergic signaling pathway to induce bronchodilation.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Use of this compound in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide's Attenuation of Mucus Secretion in Airway Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which ipratropium bromide modulates mucus secretion in airway epithelial cells. The document outlines the underlying signaling pathways, presents available quantitative data, and details experimental protocols for investigating these effects.
Core Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist.[1] Its primary effect on mucus secretion is mediated through the blockade of M3 muscarinic acetylcholine receptors (mAChRs) located on the surface of airway epithelial goblet cells and submucosal glands.[2] Acetylcholine (ACh), the natural ligand for these receptors, is a potent secretagogue, stimulating the release of mucins, the primary protein components of mucus.[3][4] By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound effectively reduces cholinergic-mediated mucus hypersecretion.[1]
Signaling Pathway of Cholinergic-Mediated Mucin Secretion and its Inhibition by this compound
The binding of acetylcholine to the M3 muscarinic receptor on airway epithelial cells initiates a well-defined intracellular signaling cascade. This pathway is G-protein coupled, specifically involving the Gq alpha subunit. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical signal for the fusion of mucin-containing granules with the apical cell membrane, a process known as exocytosis. Concurrently, DAG activates protein kinase C (PKC), which can also contribute to the potentiation of mucin secretion.
This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the activation of this entire downstream signaling cascade, thereby inhibiting the release of mucin granules and reducing mucus secretion.
References
- 1. Effect of this compound on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocrine Acetylcholine, Induced by IL-17A via NFκB and ERK1/2 Pathway Activation, Promotes MUC5AC and IL-8 Synthesis in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autocrine Acetylcholine, Induced by IL-17A via NFκB and ERK1/2 Pathway Activation, Promotes MUC5AC and IL-8 Synthesis in Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for nebulized Ipratropium bromide delivery in rodent models
Application Notes: Nebulized Ipratropium Bromide in Rodent Models
Introduction
This compound is a nonselective, short-acting muscarinic antagonist widely used as a bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It functions by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to a decrease in cyclic guanosine monophosphate (cGMP) production and subsequent relaxation of the airway smooth muscles.[3] In preclinical research, rodent models are essential for studying respiratory diseases and evaluating potential therapeutics. Nebulized delivery of this compound to these models is a preferred method as it allows for direct, localized administration to the lungs, minimizing systemic side effects and mimicking the clinical route of administration in humans.[1][4]
Mechanism of Action
This compound competitively inhibits muscarinic acetylcholine receptors (M1, M2, and M3).[1][5] In the respiratory tract, acetylcholine released from cholinergic nerve endings binds to M3 receptors on smooth muscle cells, causing bronchoconstriction, and to M1 receptors which also contribute to this effect.[1][5] Ipratropium blocks these receptors, preventing bronchoconstriction and also reducing mucus secretion, which is partially stimulated by acetylcholine.[1] As a nonselective blocker, it also antagonizes M2 autoreceptors on nerve endings, which can paradoxically increase acetylcholine release; however, its primary effect in the airways is bronchodilation.[3][5]
Key Experimental Considerations
-
Delivery System: The choice of nebulizer (e.g., jet or ultrasonic/vibrating mesh) and exposure chamber (nose-only or whole-body) is critical.[4][6][7] Nose-only systems provide a more controlled and direct dose to each animal, while whole-body chambers allow for the exposure of freely moving animals.[4][6]
-
Aerosol Characteristics: The particle size (droplet size) of the aerosol is a key determinant of deposition within the respiratory tract. For deep lung delivery in rodents, droplet sizes between 1 and 3 µm are considered optimal.[7]
-
Dose Calculation: The actual deposited dose in the lungs depends on the aerosol concentration, duration of exposure, the animal's minute ventilation, and the deposition fraction of the particles.[4] It is crucial to characterize the aerosol and calculate the estimated deposited dose rather than relying solely on the starting concentration in the nebulizer.
-
Animal Handling: Proper handling and restraint are necessary, especially for nose-only exposure, to ensure the animal inhales the aerosol effectively and to minimize stress, which can affect physiological responses.[4]
Quantitative Data Summary
The following table summarizes key parameters for nebulized this compound delivery as reported in rodent studies.
| Parameter | Rodent Species | This compound Concentration | Exposure Details | Key Outcome/Finding | Reference |
| Solution Concentration | Mouse (C57Bl/6) | 1 mg/mL in 0.9% saline | Syringe pump feed rate: 1 mL/min into a jet nebulizer. Exposure times: 5, 15, and 45 min. | Inhibited methacholine-induced bronchoconstriction with a calculated ED₅₀ of 0.1 µg/kg deposited dose. | [4] |
| Solution Concentration | Rat (Sprague-Dawley) | 0.025% aerosolized solution | Inhalation in an airtight chamber for 20 minutes, twice daily. | Long-term (30-day) inhalation resulted in an upregulation of muscarinic receptors in the airway and lung tissues. | [8] |
| Toxicity (Oral LD₅₀) | Mouse | >1000 mg/kg | Oral administration | Provides a baseline for the compound's general toxicity, though inhalation toxicity is lower due to poor absorption. | [9][10] |
| Toxicity (Oral LD₅₀) | Rat | ~1700 mg/kg | Oral administration | Systemic toxicity data for comparison. | [9][10] |
Experimental Protocols
Protocol 1: Nebulized this compound Delivery to Mice via Nose-Only Exposure
This protocol is adapted from a study investigating the reversal of methacholine-induced bronchoconstriction.[4]
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Jet nebulizer
-
Syringe pump
-
Nose-only inhalation exposure unit with animal restrainers
-
Pressurized air source with flow meter
-
Analytical balance and volumetric flasks
Methodology:
-
Preparation of this compound Solution:
-
Accurately weigh this compound powder and dissolve it in 0.9% normal saline to achieve a final concentration of 1 mg/mL.[4]
-
Ensure the solution is fully dissolved and clear.
-
Fill a 100 mL syringe with the prepared solution.
-
-
Nebulizer and Exposure System Setup:
-
Place the syringe into a syringe pump and set the flow rate to 1 mL/min to feed the jet nebulizer.[4]
-
Connect the pressurized air source to the jet nebulizer and set the airflow to 10 L/min.[4]
-
Connect the nebulizer output to the central aerosol plenum of the nose-only inhalation unit.
-
Activate the system and allow the aerosol concentration within the chamber to stabilize (typically 15-30 minutes), which can be monitored with a real-time aerosol monitor.[4]
-
-
Animal Preparation and Exposure:
-
Acclimatize 8-week-old C57Bl/6 mice to the facility for at least one week prior to the experiment.
-
Gently load each mouse into a nose-only restraining tube, ensuring the nose protrudes into the exposure port. Adjust the plunger to prevent the animal from turning around while allowing for breathing and temperature regulation.[4]
-
Once the aerosol concentration is stable, insert the restraining tubes containing the mice into the ports of the inhalation unit.
-
Expose the mice for a predetermined duration. To achieve different deposited doses, exposure times can be varied (e.g., 5, 15, and 45 minutes).[4]
-
-
Post-Exposure and Dose Calculation:
-
After the exposure period, carefully remove the mice from the restrainers and return them to their home cages.
-
Monitor the animals for any adverse effects.
-
The deposited dose (in µg/kg) can be calculated using the formula: (Aerosol Concentration [µg/L] * Minute Ventilation [L/min] * Exposure Duration [min]) / Body Weight [kg].[4] The aerosol concentration is determined by gravimetric analysis of a filter sampling the aerosol, and minute ventilation can be estimated using allometric equations based on body weight.[4]
-
Protocol 2: Whole-Chamber Nebulization for Rats
This protocol is based on a study of COPD in rats.[8]
Materials:
-
This compound solution (e.g., 0.025%)
-
Airtight, whole-body exposure chamber
-
Ultrasonic or jet nebulizer
-
Air compressor or pressurized air source
Methodology:
-
Animal and Chamber Preparation:
-
Nebulization and Exposure:
-
Post-Exposure:
-
After 20 minutes, turn off the nebulizer and allow the aerosol to clear from the chamber before removing the animal.
-
Return the rat to its home cage and monitor for any behavioral changes or signs of distress.
-
For chronic studies, this procedure can be repeated (e.g., twice daily for a period of weeks).[8]
-
Visualizations
Signaling Pathway of this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Albuterol Sulfate [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: In Vitro Assay Development for Screening Ipratropium Bromide Analogs
Introduction
Ipratropium bromide is a synthetic anticholinergic agent and a quaternary ammonium derivative of atropine.[1] It is widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2] this compound acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily M1, M2, and M3 subtypes.[3][4] In the airways, acetylcholine is the primary parasympathetic neurotransmitter that causes bronchoconstriction and mucus secretion through its action on M3 muscarinic receptors on bronchial smooth muscle and glandular cells.[3][4] By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to bronchodilation and reduced mucus secretion.[1][5] The development of analogs of this compound is aimed at discovering compounds with improved selectivity, longer duration of action, and a better side-effect profile.[3] High-throughput in vitro screening assays are essential for the efficient identification and characterization of such analogs.[6][7]
This application note details the protocols for two key in vitro assays for screening this compound analogs: a competitive radioligand binding assay to determine the affinity of the analogs for the M3 muscarinic receptor, and a functional calcium mobilization assay to assess their antagonist activity.[8][9]
Experimental Protocols
M3 Muscarinic Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of test compounds for the M3 muscarinic receptor by measuring their ability to displace a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[10]
-
Non-specific Binding Control: Atropine.[11]
-
Test Compounds: this compound analogs.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[12]
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and atropine in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a final concentration equal to its Kd), and either a test compound, atropine (for non-specific binding), or buffer (for total binding).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[12]
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Calcium Mobilization Functional Assay
This assay measures the ability of the test compounds to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of M3 receptor activation.[14][15]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.[8]
-
Agonist: Carbachol or acetylcholine.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.[15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: To prevent dye leakage.[8]
-
Test Compounds: this compound analogs.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR). [15]
Protocol:
-
Cell Plating: Seed the M3 receptor-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer) to each well. Incubate for 1 hour at 37°C in the dark.[8]
-
Compound Addition: Add serial dilutions of the test compounds or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.[8]
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the agonist (e.g., carbachol at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's liquid handler.[8]
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data with the response to the agonist alone (100% activity) and the response in the presence of a high concentration of a known antagonist like atropine (0% activity).[8]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Data Presentation
The quantitative data for a series of hypothetical this compound analogs are summarized in the table below.
| Compound ID | M3 Binding Affinity (Ki, nM) | M3 Functional Antagonism (IC50, nM) |
| This compound | 1.2 | 2.5 |
| Analog A | 0.8 | 1.5 |
| Analog B | 2.5 | 5.1 |
| Analog C | 1.5 | 3.2 |
| Analog D | 5.0 | 10.8 |
Visualizations
Caption: M3 Muscarinic Receptor Gq Signaling Pathway.
Caption: In Vitro Screening Cascade for Ipratropium Analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Note and Protocol: Aerodynamic Particle Size Distribution Analysis of Ipratropium Bromide Aerosols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipratropium bromide is a bronchodilator commonly used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is often administered via inhalation aerosols, such as pressurized metered-dose inhalers (pMDIs). The efficacy of an inhaled therapeutic is critically dependent on the aerodynamic particle size distribution (APSD) of the aerosolized drug, as this determines the deposition site within the respiratory tract.[1][2][3] Particles with an aerodynamic diameter between 1 and 5 micrometers are considered optimal for reaching the lungs.[3] Therefore, accurate and reproducible measurement of the APSD is a critical quality attribute for the development and quality control of this compound inhalation products.
This application note provides a detailed protocol for the analysis of the APSD of this compound aerosols using cascade impaction, a widely accepted method by regulatory agencies like the FDA.[2][4] The primary metrics for characterizing the APSD are the Mass Median Aerodynamic Diameter (MMAD), which represents the diameter at which 50% of the particle mass is smaller, and the Geometric Standard Deviation (GSD), which describes the spread of the particle size distribution.[1][5][6]
Experimental Protocol
This protocol outlines the determination of the APSD of an this compound pMDI using the Next Generation Impactor (NGI), a widely used cascade impactor in the pharmaceutical industry.[7][8][9]
Materials and Equipment:
-
This compound pMDI
-
Vacuum Pump
-
Flow Meter
-
Induction Port (e.g., USP <601> induction port)
-
Mouthpiece Adapter
-
Collection Cups for NGI
-
Solvent for drug recovery (e.g., Methanol:Water mixture)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for this compound quantification
Methodology:
-
NGI Preparation:
-
System Setup:
-
Connect the NGI to the vacuum pump with the flow meter in-line.
-
Attach the induction port and mouthpiece adapter to the NGI inlet.
-
Set the flow rate to 28.3 L/min or 30 L/min, as recommended by FDA guidance for this compound aerosols.[11] Calibrate the flow rate before each experiment.
-
-
Sample Collection:
-
Prime the this compound pMDI according to the product label instructions.
-
Shake the pMDI canister well.
-
Insert the pMDI mouthpiece into the adapter.
-
Actuate the pMDI a predetermined number of times into the NGI. The number of actuations should be sufficient to ensure the drug mass on each stage is above the limit of quantification of the analytical method.[11]
-
Allow the vacuum to run for a specified duration after the final actuation to ensure all aerosolized particles are collected.
-
-
Drug Recovery:
-
Carefully disassemble the NGI.
-
Rinse the mouthpiece adapter, induction port, and each stage (including the collection cups) with a known volume of the recovery solvent to dissolve the deposited this compound.
-
Collect the rinses from each component into separate, labeled volumetric flasks.
-
Bring each flask to volume with the recovery solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage of the NGI.
-
Determine the cumulative mass undersize for each stage.
-
Plot the cumulative percent undersize against the effective cutoff diameter of each stage on a log-probability scale.[12]
-
Calculate the MMAD as the particle size at which 50% of the drug mass is collected.[5]
-
Calculate the GSD using the following formula: GSD = (d84.13 / d15.87)^0.5, where d84.13 and d15.87 are the particle diameters at which 84.13% and 15.87% of the drug mass is collected, respectively.[13]
-
Calculate the Fine Particle Fraction (FPF), which is the percentage of the total recovered dose that is smaller than a specific aerodynamic diameter (typically 5 µm).[5][12]
-
Data Presentation
The quantitative data from the APSD analysis should be summarized in a clear and structured table to facilitate comparison.
| Impactor Stage | Effective Cutoff Diameter (µm) at 30 L/min | Mass of this compound (µg) | Cumulative Mass (µg) | Cumulative % Undersize |
| Mouthpiece Adapter | - | 15.2 | - | - |
| Induction Port | - | 25.8 | - | - |
| Stage 1 | 8.06 | 10.5 | 10.5 | 10.5 |
| Stage 2 | 4.46 | 18.9 | 29.4 | 29.4 |
| Stage 3 | 2.82 | 25.3 | 54.7 | 54.7 |
| Stage 4 | 1.66 | 15.1 | 69.8 | 69.8 |
| Stage 5 | 0.94 | 8.7 | 78.5 | 78.5 |
| Stage 6 | 0.55 | 4.2 | 82.7 | 82.7 |
| Stage 7 | 0.34 | 2.1 | 84.8 | 84.8 |
| MOC | - | 1.5 | 86.3 | 86.3 |
| Total | 127.3 | |||
| MMAD | 2.6 µm | |||
| GSD | 1.8 | |||
| FPF (<5 µm) | 75.4% |
Visualization
Caption: Experimental workflow for APSD analysis of this compound aerosol.
Caption: Data analysis pathway for calculating key APSD metrics.
References
- 1. Factors Influencing Aerodynamic Particle Size Distribution of Suspension Pressurized Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. azom.com [azom.com]
- 4. Reviewer Guidance for Nebulizers, Metered Dose Inhalers, Spacers and Actuators | FDA [fda.gov]
- 5. copleyscientific.com [copleyscientific.com]
- 6. ciinformatics.co.uk [ciinformatics.co.uk]
- 7. Next generation pharmaceutical impactor (a new impactor for pharmaceutical inhaler testing). Part I: Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inpharmatec.com [inpharmatec.com]
- 9. Next Generation Impactor NGI [tsi.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ondrugdelivery.com [ondrugdelivery.com]
- 13. ddl-conference.com [ddl-conference.com]
Application Notes and Protocols for Ipratropium Bromide Inhalation Studies Using Cascade Impactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cascade impactors in the aerodynamic particle size distribution (APSD) analysis of Ipratropium bromide inhalation products. This document is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible data for product development, quality control, and bioequivalence studies.
Introduction
This compound is a bronchodilator, specifically an anticholinergic agent, used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It acts as a non-selective muscarinic antagonist, blocking acetylcholine's effects on M3 muscarinic receptors in the smooth muscle of the airways, thereby preventing bronchoconstriction.[3][4][5][6][7] The efficacy of inhaled this compound is critically dependent on its deposition pattern within the respiratory tract, which is largely determined by the aerodynamic particle size distribution (APSD) of the aerosol.
Cascade impaction is the gold-standard in vitro method for determining the APSD of orally inhaled products (OIPs).[8][9] This technique separates aerosol particles based on their inertia, which is a function of their size, density, and velocity.[9] By quantifying the amount of drug deposited on each stage of the impactor, a detailed profile of the particle size distribution can be obtained. This information is crucial for predicting the in vivo behavior of the inhaled drug and for ensuring product quality and consistency. The most commonly used cascade impactors are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[8][10]
Key Aerodynamic Parameters
The following parameters are typically determined from a cascade impactor study and are essential for characterizing the performance of an this compound inhalation product:
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol mass resides in particles smaller than this value.
-
Geometric Standard Deviation (GSD): A measure of the spread or polydispersity of the aerodynamic particle size distribution.
-
Fine Particle Fraction (FPF): The fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm, which is considered to be the respirable fraction capable of reaching the lungs.
-
Impactor Sized Mass (ISM): The total mass of the active pharmaceutical ingredient (API) collected on the stages of the impactor.[11]
-
Drug Deposition Profile: The mass of this compound deposited on each individual stage of the cascade impactor.
Data Presentation
The quantitative data obtained from cascade impactor studies of this compound should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Aerodynamic Particle Size Distribution Parameters for this compound Aerosol
| Parameter | Test Product (Mean ± SD, n=6) | Reference Product (Mean ± SD, n=6) |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 1.14 ± 0.03 | 1.07 ± 0.05 |
| Geometric Standard Deviation (GSD) | 3.09 ± 0.66 | 2.22 ± 0.30 |
| Fine Particle Mass (FPM) (µg) | Data to be filled from specific experiment | Data to be filled from specific experiment |
| Fine Particle Fraction (FPF) (%) | Data to be filled from specific experiment | Data to be filled from specific experiment |
| Impactor Sized Mass (ISM) (µg) | Data to be filled from specific experiment | Data to be filled from specific experiment |
Note: The data for MMAD and GSD are example values from a bioequivalence study of an this compound inhalation aerosol.[12]
Table 2: Deposition Profile of this compound on Andersen Cascade Impactor (ACI) Stages
| Impactor Stage | Aerodynamic Diameter Range (µm) | Test Product Deposition (µg ± SD) | Reference Product Deposition (µg ± SD) |
| Nozzle Adapter to Stage 1 | > 5.8 | Calculated as Gastrointestinal Deposition | Calculated as Gastrointestinal Deposition |
| Stage 2 to 3 | 3.3 - 5.8 | Calculated as Bronchi Deposition | Calculated as Bronchi Deposition |
| Stage 4 to 5 | 1.1 - 3.3 | Calculated as Bronchioles Deposition | Calculated as Bronchioles Deposition |
| Stage 6 to 7 | < 1.1 | Calculated as Alveolar Deposition | Calculated as Alveolar Deposition |
| Filter | < 0.43 | Data to be filled from specific experiment | Data to be filled from specific experiment |
| Total | Sum of all stages | Sum of all stages |
Note: The deposition fractions for different regions of the respiratory tract can be estimated from the drug collected on different ACI stages.[12]
Experimental Protocols
The following are detailed methodologies for conducting cascade impactor studies with this compound inhalation products. Both the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are described.
Protocol 1: Aerodynamic Particle Size Distribution of this compound Metered-Dose Inhaler (MDI) using the Andersen Cascade Impactor (ACI)
1. Materials and Equipment:
-
This compound MDI (Test and Reference Products)
-
8-Stage Andersen Cascade Impactor (ACI)
-
Vacuum Pump
-
Flow Meter
-
Induction Port (e.g., USP/Ph. Eur. induction port)
-
Mouthpiece Adapter
-
Collection Plates (stainless steel or glass fiber filters)
-
Coating solution (e.g., silicone oil or glycerol in a volatile solvent)
-
Assay-specific solvent for drug recovery (e.g., methanol/water mixture)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
2. ACI Preparation:
-
Disassemble and thoroughly clean all stages of the ACI, the induction port, and the mouthpiece adapter.
-
To prevent particle bounce, coat the collection plates with a thin, uniform layer of a suitable coating material. This is typically done by dipping the plates in the coating solution and allowing the solvent to evaporate completely.
-
Reassemble the ACI, ensuring that the stages are in the correct order and that the gaskets create a proper seal.
-
Connect the ACI to the vacuum pump via the flow meter.
3. Experimental Procedure:
-
Set the airflow rate through the ACI to 28.3 L/min.[4] The flow rate should be calibrated and stable before testing.
-
Prime the this compound MDI according to the product label instructions.
-
Shake the MDI canister well.
-
Insert the MDI into the mouthpiece adapter, ensuring a tight seal with the induction port.
-
Actuate the MDI a single time into the ACI while the vacuum pump is running. The number of actuations should be justified based on the sensitivity of the analytical assay.[4]
-
Allow the vacuum to run for a specified duration to ensure all particles are drawn into the impactor.
-
Turn off the vacuum pump and carefully disassemble the ACI.
4. Sample Recovery and Analysis:
-
Carefully remove each collection plate, the induction port, and the mouthpiece adapter.
-
Rinse the deposited drug from each component into separate, labeled volumetric flasks using the validated assay solvent.
-
Ensure all surfaces where drug deposition may have occurred are thoroughly rinsed.
-
Bring the volume of each flask up to the mark with the solvent.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[12]
5. Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Determine the cumulative mass undersize for each stage.
-
Plot the cumulative percent mass undersize versus the effective cutoff diameter for each stage on a log-probability scale.
-
From this plot, determine the MMAD and GSD.
-
Calculate the FPF as the percentage of the total emitted dose with an aerodynamic diameter less than 5 µm.
Protocol 2: Aerodynamic Particle Size Distribution of this compound Dry Powder Inhaler (DPI) using the Next Generation Impactor (NGI)
1. Materials and Equipment:
-
This compound DPI (Test and Reference Products)
-
Next Generation Impactor (NGI) with pre-separator
-
Vacuum Pump
-
Flow Controller and Timer
-
Induction Port (e.g., USP/Ph. Eur. induction port)
-
Mouthpiece Adapter
-
NGI collection cups
-
Coating solution (optional, depending on formulation)
-
Assay-specific solvent for drug recovery
-
Volumetric flasks and pipettes
-
HPLC system
2. NGI Preparation:
-
Disassemble and clean the NGI, pre-separator, induction port, and mouthpiece adapter.
-
If required to prevent particle bounce, coat the collection cups.
-
Place the collection cups into the NGI tray and assemble the impactor.
-
Connect the NGI to the vacuum pump via the flow controller.
3. Experimental Procedure:
-
Set the desired flow rate through the NGI. For DPIs, this is often determined by the pressure drop across the device, typically aiming for a 4 kPa pressure drop. Common flow rates range from 30 to 100 L/min.
-
Load the DPI with a single dose of this compound as per the product instructions.
-
Insert the DPI into the mouthpiece adapter connected to the induction port.
-
Activate the vacuum pump and timer to draw a specific volume of air (e.g., 4 L) through the DPI and into the NGI.
-
After the specified volume of air has been drawn, turn off the vacuum pump.
4. Sample Recovery and Analysis:
-
Carefully disassemble the NGI.
-
Remove the NGI tray containing the collection cups.
-
Recover the deposited drug from the mouthpiece adapter, induction port, pre-separator, and each of the NGI collection cups into separate volumetric flasks using the assay solvent.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
5. Data Analysis:
-
Calculate the mass of this compound deposited in each component.
-
Calculate the MMAD, GSD, and FPF as described in the ACI protocol.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for cascade impactor studies.
Mechanism of action of this compound.
Experimental workflow for cascade impactor studies.
References
- 1. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. atsjournals.org [atsjournals.org]
- 12. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ipratropium Bromide Solution Preparation and Stability in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and stability assessment of ipratropium bromide solutions for laboratory use. The information is compiled to ensure accuracy, reproducibility, and safety in experimental settings.
Introduction to this compound
This compound is a synthetic anticholinergic agent, structurally related to atropine. It functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1] In clinical use, it is primarily administered via inhalation for the management of chronic obstructive pulmonary disease (COPD) and asthma, where it produces localized bronchodilation by relaxing the muscles around the airways.[1][2] For laboratory purposes, precise preparation and handling of this compound solutions are critical for obtaining reliable and reproducible experimental results.
dot
Caption: this compound's mechanism as a muscarinic antagonist.
Solution Preparation and Storage
Proper preparation and storage are paramount to maintaining the integrity of this compound solutions. Commercial formulations for inhalation are typically sterile, preservative-free, isotonic saline solutions with a pH adjusted to 3.0-5.0.[3][4][5]
Recommended Solvents
For analytical and in-vitro laboratory use, this compound can be dissolved in several solvents.
-
Water for Injection / HPLC-grade Water: Suitable for most applications.
-
Methanol: Can be used for creating stock solutions for chromatographic analysis.[6]
-
Normal Saline (0.9% NaCl): Recommended for preparing solutions for cell-based assays or nebulization studies to maintain isotonicity.[7]
-
HPLC Mobile Phase: Dissolving the compound directly in the mobile phase is a common practice for preparing standards for HPLC analysis to ensure compatibility and peak shape.[6][8]
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 7-8 mL of the chosen solvent (e.g., HPLC-grade water or methanol).
-
Mixing: Gently swirl or sonicate the flask until the powder is completely dissolved.[9]
-
Volume Adjustment: Once dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the solution to a light-protected container (e.g., amber vial) for storage.
Storage and Handling
This compound solutions are susceptible to degradation if not stored correctly. Key considerations include temperature, light, and pH.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store at controlled room temperature: 20°C to 25°C (68°F to 77°F). | Avoids potential precipitation at cold temperatures and degradation at high temperatures. Refrigeration is not necessary. | [3][7] |
| Light Exposure | Protect from light at all times. Store in original pouches or amber containers. | The molecule is light-sensitive, and exposure can lead to degradation. | [2][3][9][10][11] |
| pH | Maintain a pH between 3.0 and 5.0 for aqueous solutions. | The compound is more stable in a slightly acidic environment. Commercial preparations are pH-adjusted to ~3.4. | [3][4][5] |
| Opened Vials | Once opened, potency is typically maintained for about one month at room temperature. | Minimizes risk of contamination and degradation after exposure to the environment. | [7] |
| Visual Check | Always inspect the solution for particles or discoloration before use. | Any change in appearance may indicate precipitation or degradation. | [7] |
Stability Profile and Degradation
Understanding the stability of this compound is crucial for designing experiments and interpreting results. The molecule can degrade under stress conditions such as exposure to harsh acids, bases, and oxidizing agents.
dot
Caption: General workflow from solution preparation to analysis.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods. They help identify potential degradation products and pathways.
| Stress Condition | Procedure Example | Observed Degradation | Citations |
| Acid Hydrolysis | Reflux solution with 0.1 N HCl at 60°C for 4 hours. | Moderate Degradation (~13.4%) | [1][12][13] |
| Alkaline Hydrolysis | Treat solution with 0.1 N NaOH at room temperature. | Significant Degradation (~26.4%) | [12][13] |
| Oxidative Stress | Treat solution with 3% H₂O₂ at room temperature. | Most Significant Degradation (~28.9%) | [12][13] |
| Thermal Stress | Expose solution to heat (e.g., 60°C). | No significant degradation observed. | [12][13] |
dot
Caption: Key factors that affect the stability of the solution.
Analytical Methods for Quality Control
A validated analytical method is required to confirm the concentration and purity of prepared solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique.[12][13]
Summary of HPLC Methods
The following table summarizes typical parameters used in HPLC methods for the quantification of this compound.
| Parameter | Description | Citations |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 5 µm). | [8][12][13] |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. Common examples: - Acetonitrile:Potassium Dihydrogen Phosphate Buffer (e.g., 60:40 or 70:30 v/v). - Acetonitrile:0.1% Trifluoroacetic Acid (TFA) (30:70 v/v). | [8][12][13][14] |
| Flow Rate | Typically 1.0 mL/min. | [8][12][13] |
| Detection (UV) | Wavelengths of 210 nm, 220 nm, or 254 nm are commonly used. | [8][9][12][13][15] |
| Column Temp | Maintained at ambient or controlled (e.g., 30°C). | [8][9] |
| Linearity Range | Methods have been validated over ranges such as 20-120 µg/mL and 24-56 µg/mL. | [8][12][13] |
| Retention Time | Typically between 2.5 and 4.0 minutes, depending on the exact method. | [8][12][13] |
Protocol 2: Quantification by Stability-Indicating RP-HPLC
This protocol outlines a general method for determining the concentration of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Potassium Dihydrogen Phosphate (or Trifluoroacetic Acid)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Potassium Dihydrogen Phosphate buffer (pH adjusted to ~4.0) (60:40 v/v)[12][13]
-
Injection Volume: 10 µL[8]
-
Detector Wavelength: 210 nm[8]
-
Column Temperature: 30°C[8]
3. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]
-
Calibration Standards (20-120 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare at least five calibration standards.[12][13]
-
Sample Solution: Dilute the laboratory-prepared this compound solution with the mobile phase to fall within the calibration range (e.g., to a nominal concentration of 40 µg/mL).[8]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Inject the sample solution(s). Replicate injections (n=2 or 3) are recommended.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample solution using the linear regression equation from the calibration curve.
-
Examine the chromatogram for any additional peaks, which may indicate impurities or degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.[1]
References
- 1. sierrajournals.com [sierrajournals.com]
- 2. This compound 0.02 % solution for inhalation | Kaiser Permanente [healthy.kaiserpermanente.org]
- 3. This compound Inhalation Solution, USP 0.02% Rx only PRESCRIBING INFORMATION FOR INHALATION USE ONLY–NOT FOR INJECTION. [dailymed.nlm.nih.gov]
- 4. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 5. This compound Inhalation Solution, USP 0.02% FOR ORAL INHALATION ONLY – NOT FOR INJECTION Rx Only [dailymed.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. droracle.ai [droracle.ai]
- 8. alliedacademies.org [alliedacademies.org]
- 9. uspnf.com [uspnf.com]
- 10. Did You Know? Nebulizer Storage Recommendations - HealthDirect [hdrxservices.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Issue's Article Details [indiandrugsonline.org]
- 14. japsonline.com [japsonline.com]
- 15. HPLC determination of compound this compound solution for i...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Studying Ipratropium Bromide's Effects on Bronchoconstriction Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a cornerstone in the management of obstructive lung diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] As a non-selective muscarinic receptor antagonist, its primary mechanism of action involves the inhibition of acetylcholine-induced bronchoconstriction.[2] Understanding the cellular and molecular effects of this compound is crucial for the development of novel respiratory therapeutics and for optimizing its clinical use. This document provides detailed application notes and protocols for utilizing cell culture models, specifically human bronchial smooth muscle cells (HBSMCs), to investigate the pharmacological effects of this compound on bronchoconstriction.
These in vitro models offer a controlled environment to dissect the signaling pathways and to quantify the efficacy of this compound in antagonizing bronchoconstrictive stimuli. The protocols outlined below describe two key functional assays: the collagen gel contraction assay and the intracellular calcium imaging assay. These methods allow for the direct assessment of smooth muscle cell contractility and the underlying second messenger signaling, providing valuable insights into the drug's mechanism of action.
Signaling Pathway of this compound in Bronchoconstriction
This compound exerts its bronchodilatory effect by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of airway smooth muscle cells.[1] Specifically, it shows high affinity for M1, M2, and M3 muscarinic receptor subtypes.[3][4] The binding of ACh to M3 receptors, which are coupled to Gq proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) leads to the activation of calmodulin and myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, triggering smooth muscle contraction and bronchoconstriction. This compound, by blocking the M3 receptor, prevents this signaling cascade, leading to smooth muscle relaxation and bronchodilation.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) |
| Muscarinic M1 | 2.9[3][4] |
| Muscarinic M2 | 2.0[3][4] |
| Muscarinic M3 | 1.7[3][4] |
Table 2: Effect of this compound on Acetylcholine-Induced Bronchial Smooth Muscle Cell Contraction (Hypothetical Data)
| This compound Conc. (nM) | Acetylcholine EC50 (µM) | Maximum Contraction (% of control) |
| 0 (Control) | 1.2 | 100 |
| 1 | 5.8 | 95 |
| 10 | 25.4 | 80 |
| 100 | 112.1 | 55 |
Table 3: Effect of this compound on Acetylcholine-Induced Intracellular Calcium Mobilization (Hypothetical Data)
| This compound Conc. (nM) | Peak [Ca2+]i (nM) | % Inhibition of Ca2+ response |
| 0 (Control) | 550 | 0 |
| 1 | 420 | 23.6 |
| 10 | 210 | 61.8 |
| 100 | 80 | 85.5 |
Experimental Protocols
Cell Culture of Human Bronchial Smooth Muscle Cells (HBSMCs)
Materials:
-
Human Bronchial Smooth Muscle Cells (HBSMCs)
-
Smooth Muscle Cell Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HBSMCs in T-75 flasks with SmGM-2 medium supplemented with 5% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate for 5-10 minutes until cells detach.
-
Neutralize trypsin with an equal volume of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or experimental plates at the desired density.
Collagen Gel Contraction Assay
This assay measures the ability of HBSMCs to contract a collagen matrix in response to bronchoconstrictors and the inhibitory effect of this compound.[5][6]
Materials:
-
Cultured HBSMCs
-
Type I Collagen solution
-
5x Dulbecco's Modified Eagle Medium (DMEM)
-
Sterile 1 M NaOH
-
24-well tissue culture plates
-
Acetylcholine (ACh)
-
This compound
Protocol:
-
Prepare the collagen gel solution on ice by mixing Type I collagen, 5x DMEM, and sterile water. Neutralize the solution with 1 M NaOH to a pH of 7.2-7.4.
-
Trypsinize and count HBSMCs. Resuspend the cells in serum-free medium to a final concentration of 2 x 10^5 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a 1:4 ratio (cells:collagen).
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize in the incubator for 30-60 minutes.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free medium to each well.
-
Pre-incubate the gels with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30 minutes.
-
Induce contraction by adding a submaximal concentration of acetylcholine (e.g., 10 µM).
-
Capture images of the gels at regular intervals (e.g., 0, 15, 30, 60 minutes) using a digital camera or gel documentation system.
-
Measure the area of the collagen gels using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
Intracellular Calcium ([Ca2+]i) Imaging
This assay measures changes in intracellular calcium concentration in response to bronchoconstrictors and the effect of this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cultured HBSMCs on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Acetylcholine (ACh)
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission at 510 nm.
Protocol:
-
Seed HBSMCs on glass coverslips and grow to 70-80% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with desired concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with acetylcholine and record the change in fluorescence ratio (F340/F380).
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to determine the minimum and maximum ratios for calculating absolute [Ca2+]i values.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on bronchoconstriction in cell culture models.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ipratropium Bromide in Ex Vivo Tracheal Ring Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic anticholinergic agent and a non-selective competitive antagonist of the muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] It is widely used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][3] By blocking muscarinic receptors in the airway smooth muscle, this compound inhibits the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.[4][5] The ex vivo tracheal ring contraction assay is a valuable pharmacological tool to study the physiological responses of airway smooth muscle and to characterize the efficacy and mechanism of action of bronchodilator drugs like this compound. This application note provides a detailed protocol for utilizing this compound in such assays.
Mechanism of Action
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells.[6][7] This activation of the Gq-coupled M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction.[6][8]
This compound competitively antagonizes the binding of acetylcholine to M3 receptors, thereby inhibiting this entire signaling cascade and preventing or reversing the contraction of tracheal smooth muscle.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in relevant assays.
| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |
| IC₅₀ | 1.7 nM | - | M3 | [1] |
| IC₅₀ | 2.0 nM | - | M2 | [1] |
| IC₅₀ | 2.9 nM | - | M1 | [1] |
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Muscarinic Receptors.
| Agonist | This compound Concentration | % Inhibition of Contraction | Species | Reference |
| Insulin (10⁻³ M) | 10⁻⁶ M | 20.58% | Guinea Pig | [9] |
| Carbachol (0.3 µM) | 10 nM | 50% reversal (IC₅₀) | Guinea Pig | [4] |
Table 2: Effect of this compound on Agonist-Induced Tracheal Contraction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetylcholine chloride or Carbachol
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, glucose 11.7)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Animal model (e.g., guinea pig, rat, or mouse)
Equipment
-
Organ bath system with force-displacement transducer and data acquisition system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Micrometer
-
Water bath with temperature control (37°C)
-
Gas cylinder with regulator
Protocol for Ex Vivo Tracheal Ring Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and fatty tissues.
-
Cut the trachea into rings of approximately 2-4 mm in width.
-
-
Mounting the Tracheal Rings:
-
Mount each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Suspend the rings between two stainless steel hooks, with one hook fixed to the bottom of the chamber and the other connected to a force-displacement transducer.
-
-
Equilibration and Tension Adjustment:
-
Allow the tracheal rings to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15-20 minutes.
-
Apply an optimal resting tension to the rings. For guinea pig trachea, a tension of 1-2 grams is commonly used. Adjust the tension as needed during the equilibration period until it stabilizes.
-
-
Induction of Contraction:
-
To induce a stable contraction, add a muscarinic agonist such as acetylcholine or carbachol to the organ bath. A common concentration for carbachol is 1 µM.[10]
-
Wait for the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Start with a low concentration and incrementally increase the concentration after the response to the previous concentration has stabilized.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension of the tracheal rings continuously using the data acquisition system.
-
The relaxant effect of this compound is typically expressed as a percentage of the pre-contraction induced by the agonist.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% relaxation of the pre-contracted tissue) from the dose-response curve.
-
Visualizations
Signaling Pathway of Acetylcholine-Induced Tracheal Contraction and this compound Inhibition
Caption: Acetylcholine signaling and this compound's inhibitory action.
Experimental Workflow for Tracheal Ring Contraction Assay
Caption: Step-by-step workflow for the ex vivo tracheal ring assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Ipratropium Bromide
Introduction
Ipratropium bromide is an anticholinergic drug used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the quantification of this compound using various reversed-phase HPLC (RP-HPLC) methods.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC methods for the quantification of this compound. This allows for a direct comparison of key performance parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2.00 - 6.00[1] | 24 - 56[2][3][4] | 12 - 18[5] | 20 - 120[6] |
| Limit of Detection (LOD) (µg/mL) | 1.27[1] | 1.15[3][4] | 0.90[5] | - |
| Limit of Quantification (LOQ) (µg/mL) | 3.81[1] | 3.49[3][4] | 2.73[5] | - |
| Retention Time (min) | 5.206[1] | 2.50[2][4] | 4.14[5] | 3.7[6] |
| Accuracy (% Recovery) | 99.87%[1] | 99.03% - 100.08%[2][3][4] | 98.8% - 100.1%[5] | 99.8%[6] |
| Correlation Coefficient (r²) | 1.000[1] | 0.999[2][3][4] | - | 0.9958[6] |
Experimental Protocols
This section provides detailed methodologies for two distinct HPLC methods for the quantification of this compound.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a method for the simultaneous estimation of this compound and Levosalbutamol.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Di-Potassium Hydrogen Phosphate (AR grade)
-
Ortho-Phosphoric Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm Nylon membrane filter
2. Chromatographic Conditions:
-
HPLC System: Waters separation 2996, PDA detector
-
Column: Inertsil ODS 3V-RP C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.03M Di-Potassium Hydrogen Phosphate buffer (pH 3.2, adjusted with Ortho-Phosphoric Acid) in a ratio of 30:70 (v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 242 nm
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve the required amount of Di-Potassium Hydrogen Phosphate in HPLC grade water to make a 0.03M solution. Adjust the pH to 3.2 with Ortho-Phosphoric Acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix with acetonitrile in the specified ratio.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 20 mg of this compound in a 10 mL volumetric flask with a diluent (50:50 v/v Acetonitrile:Water). Sonicate for 15 minutes and then make up the volume to obtain a concentration of 2 mg/mL.[1]
-
Working Standard Solution Preparation: From the stock solution, prepare a series of dilutions in the mobile phase to achieve concentrations in the range of 2.00 to 6.00 µg/mL.[1]
-
Sample Preparation (for Metered Dose Inhalers): Discharge the inhaler into a known volume of diluent. Further dilute with the mobile phase to obtain a final concentration within the calibration range.[1]
4. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
5. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Protocol 2: Isocratic RP-HPLC Method with Trifluoroacetic Acid
This protocol is a simple and rapid method for the quantification of this compound in bulk and capsule dosage forms.[2][3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent HPLC system
-
Column: Agilent Zorbax bonus-RP column (250 × 4.6 mm, 5µ)[2][3][4]
-
Mobile Phase: 0.1% Trifluoroacetic acid in water and Acetonitrile in the ratio of 70:30 (v/v)[2][3]
-
Injection Volume: 10 µL[2]
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase Preparation: Add 1 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water to prepare a 0.1% TFA solution. Mix this solution with Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution Preparation: Accurately weigh 5 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 500 µg/mL.[4]
-
Working Standard Solution Preparation: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 24 to 56 µg/mL.[2][3][4]
-
Sample Preparation (for Capsules): The contents of the capsules are dissolved in the mobile phase and diluted to a concentration within the linear range.
4. System Suitability:
-
Perform system suitability tests by injecting the standard solution multiple times. Check for parameters like theoretical plates, tailing factor, and reproducibility of the peak area.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
Caption: General workflow for HPLC quantification of this compound.
References
Application Notes and Protocols: Measuring Ipratropium Bromide's Impact on Airway Resistance in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data presentation guidelines for assessing the pharmacological effects of Ipratropium bromide on airway resistance in preclinical animal models. The following protocols and data will facilitate the accurate and reproducible evaluation of this anticholinergic bronchodilator.
Introduction
This compound is a quaternary ammonium derivative of atropine that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] In the airways, it primarily blocks M3 muscarinic receptors on smooth muscle cells, inhibiting the bronchoconstrictor effects of acetylcholine.[2][4] This action leads to bronchodilation and a reduction in airway resistance. Animal studies are crucial for elucidating the efficacy and mechanism of action of this compound before clinical trials. This document outlines key techniques and protocols for these investigations.
Signaling Pathway of this compound in Airway Smooth Muscle
This compound exerts its effect by blocking the action of acetylcholine (ACh) on muscarinic receptors in airway smooth muscle. The primary receptor subtype involved in bronchoconstriction is the M3 receptor, which is coupled to the Gq protein.[2][4]
-
Acetylcholine Binding and Gq Activation: Under normal physiological conditions, ACh released from parasympathetic nerves binds to M3 receptors. This activates the Gq alpha subunit.[4][5]
-
Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).[4][5]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5]
-
Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.[5]
-
This compound's Role: this compound competitively antagonizes the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling cascade and leading to smooth muscle relaxation and bronchodilation.[2][3]
This compound is considered non-selective and also blocks M2 receptors, which are located on presynaptic parasympathetic nerve endings and are involved in a negative feedback loop that inhibits further ACh release.[2][3] Blockade of these M2 receptors can potentially lead to an increase in ACh release, which might slightly counteract the bronchodilatory effect of M3 receptor blockade.[3][6]
Experimental Techniques for Measuring Airway Resistance
Whole-Body Plethysmography (WBP)
Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious and unrestrained animals.[7][8] It measures changes in pressure inside a sealed chamber that result from the animal's breathing.[8] A key parameter derived from WBP is the Enhanced Pause (Penh), which is a calculated value that correlates with changes in airway resistance.[8] While the direct translation of Penh to airway resistance is debated, it is a valuable tool for screening bronchoactive compounds and assessing airway hyperreactivity.
Experimental Workflow for Whole-Body Plethysmography
Forced Oscillation Technique (FOT) / Invasive Plethysmography
The forced oscillation technique is an invasive method that provides a more direct measurement of lung mechanics, including airway resistance (Rl) and lung compliance (Cdyn). This technique requires the animal to be anesthetized, tracheostomized, and mechanically ventilated. Small pressure oscillations are applied to the airway opening, and the resulting flow and pressure signals are used to calculate respiratory impedance.
References
- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 8. ecronicon.net [ecronicon.net]
Application Notes and Protocols: Experimental Design for Studying Ipratropium Bromide in Combination with Beta-Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipratropium bromide, an anticholinergic agent, and beta-agonists are cornerstone therapies in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] this compound acts as a non-selective muscarinic receptor antagonist, inhibiting the bronchoconstrictor effects of acetylcholine on airway smooth muscle.[1][3] Beta-agonists, on the other hand, stimulate beta-2 adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.[2][3]
The combination of these two drug classes is based on their distinct and complementary mechanisms of action, which can result in a more significant and sustained bronchodilator effect than either agent used alone.[4][5][6] This document provides a detailed overview of the experimental design, from in vitro characterization to in vivo and clinical evaluation, for studying the interaction and efficacy of this compound in combination with beta-agonists.
Signaling Pathways and Mechanism of Action
The synergistic or additive effect of combining this compound and beta-agonists stems from their targeting of two separate pathways that regulate airway smooth muscle tone.
-
Beta-Agonist Pathway: Beta-2 adrenergic receptor agonists bind to their receptors on airway smooth muscle cells. This activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various proteins that ultimately cause smooth muscle relaxation and bronchodilation.[7]
-
This compound Pathway: Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle, activating a Gq-protein. This stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, causing smooth muscle contraction and bronchoconstriction.[8][9] this compound competitively blocks these M3 muscarinic receptors, preventing acetylcholine-induced bronchoconstriction.[3][10]
-
Combined Effect: By simultaneously inhibiting the primary bronchoconstrictor pathway (cholinergic) and stimulating a major bronchodilator pathway (adrenergic), the combination therapy can produce a greater and more prolonged improvement in airflow than monotherapy.[4][11]
Visualizing the Pathways
Caption: Signaling pathways for Beta-Agonists and this compound.
General Experimental Workflow
A structured approach is crucial for evaluating the combination therapy. The workflow progresses from fundamental molecular interactions to physiological effects in whole organisms and finally to clinical efficacy in patients.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. m.youtube.com [m.youtube.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound versus short acting beta‐2 agonists for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchodilator combination therapy for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Antithetic regulation by β-adrenergic receptors of Gq receptor signaling via phospholipase C underlies the airway β-agonist paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Ipratropium and Albuterol: Package Insert / Prescribing Info [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Paradoxical Bronchoconstriction with Ipratropium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical bronchoconstriction in experimental settings, with a focus on the use of ipratropium bromide.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bronchoconstriction and why does it occur in experiments?
A1: Paradoxical bronchoconstriction is the unexpected narrowing of the airways following the administration of a substance expected to cause bronchodilation.[1][2] In experimental settings, this can be triggered by several factors, including the use of hypotonic nebulizer solutions, or the presence of certain excipients and preservatives like benzalkonium chloride and EDTA in the drug formulation.[3][4] Deep inhalation during spirometry testing can also sometimes induce this response in sensitive subjects.[5]
Q2: How does this compound work to overcome bronchoconstriction?
A2: this compound is a muscarinic receptor antagonist.[6] It competitively blocks acetylcholine, a neurotransmitter that causes smooth muscle contraction in the bronchi.[7][8] By inhibiting this action, particularly at the M3 muscarinic receptors, this compound leads to bronchodilation and a reduction in airway resistance.[7][9]
Q3: Can this compound itself cause paradoxical bronchoconstriction?
A3: While uncommon, this compound administration has been associated with paradoxical bronchoconstriction.[10][11][12] This is often not due to the active ingredient itself but can be attributed to the formulation, such as the use of hypotonic solutions or the presence of preservatives like benzalkonium chloride.[3][4] Using an isotonic, preservative-free formulation of this compound can significantly reduce this risk.[4]
Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments to counter bronchoconstriction?
A4: The effective concentration of this compound varies depending on the experimental model. In in vitro organ bath studies using guinea pig trachea or human bronchus, concentrations around 10 nM are often used. For in vivo studies in guinea pigs, intratracheal instillation doses are in the range of 1.45 nmol/kg. In studies with human subjects, inhaled doses of 80 to 200 micrograms have been shown to be effective against methacholine-induced bronchoconstriction.[7][9]
Q5: What are some key considerations when preparing an this compound solution for nebulization in an experiment to avoid paradoxical effects?
A5: To minimize the risk of paradoxical bronchoconstriction, it is crucial to use an isotonic and sterile solution of this compound. The pH of the solution should be controlled, typically between 3.0 and 5.0. It is also advisable to avoid the inclusion of preservatives like benzalkonium chloride unless they are a specific variable in the study.
Troubleshooting Guides
Issue 1: Observing Bronchoconstriction after this compound Administration in an In Vitro Organ Bath Experiment.
| Possible Cause | Troubleshooting Step |
| Hypotonic Solution | Ensure the Krebs-Henseleit or other physiological salt solution is correctly prepared and isotonic. Verify the osmolarity of your this compound stock solution and the final bath concentration. |
| Contaminated Glassware or Reagents | Use thoroughly cleaned and rinsed glassware. Prepare fresh solutions with high-purity reagents and water. |
| Tissue Viability Issues | Confirm the viability of the tracheal or bronchial tissue before adding this compound by testing its response to a known contractile agent (e.g., carbachol or histamine) and a relaxant agent. |
| Incorrect Drug Concentration | Double-check all calculations for the preparation of your this compound stock and dilutions. |
Issue 2: Inconsistent or No Reversal of Induced Bronchoconstriction with this compound in an In Vivo Animal Model.
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Delivery | Verify the proper functioning of the nebulizer or aerosol delivery system. Ensure the animal's airway is not obstructed and that it is receiving the intended dose. For intratracheal instillation, confirm the correct placement of the cannula. |
| Animal Model Variability | Account for inter-animal variability in airway responsiveness. Ensure proper randomization of animals to treatment groups. Use a sufficient number of animals per group to achieve statistical power. |
| Anesthesia-Related Complications | Monitor the depth of anesthesia closely, as it can affect respiratory parameters and drug responses. Ensure the anesthetic agent used does not interfere with the intended mechanism of action. |
| Timing of Drug Administration | Optimize the time interval between the administration of the bronchoconstricting agent and this compound. The protective effect of this compound is time-dependent. |
Data Presentation
Table 1: Effect of this compound Pretreatment on Insulin-Induced Contraction of Guinea Pig Tracheal Smooth Muscle
| Treatment Group | Insulin Concentration (M) | Maximum Amplitude of Contraction (mm, mean ± SEM) |
| Control (Insulin alone) | 10⁻³ | 35 ± 1.13 |
| Ipratropium Pretreatment | 10⁻³ | 27.8 ± 1.27 |
Data summarized from a study on isolated tracheal smooth muscle of guinea pigs.[10]
Table 2: Duration of Action of this compound in Reversing Carbachol-Induced Contraction in Guinea Pig and Human Airways
| Tissue | Antagonist (Concentration) | Time for 50% Recovery (t½, hours) | Recovery of Response to Carbachol after 4.5-6 hours (%) |
| Guinea Pig Trachea | Ipratropium (10 nM) | 0.5 ± 0.1 | 70 ± 7 |
| Human Bronchus | Ipratropium (10 nM) | 3.0 ± 0.2 | 110 ± 10 |
This table illustrates the offset of the antagonist effect of this compound after washout.[5]
Table 3: Protective Effect of this compound against Methacholine-Induced Bronchoconstriction in Asthmatic Patients
| Pretreatment | Mean Methacholine Provocation Concentration to Increase SRaw by 100% (mg/ml) |
| Placebo | 0.43 |
| This compound (80 µg) | 8.60 |
SRaw: Specific Airway Resistance.[8]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Bronchial Smooth Muscle Contraction using an Organ Bath
Objective: To evaluate the ability of this compound to reverse or prevent contraction of isolated airway smooth muscle.
Materials:
-
Guinea pig trachea or human bronchial tissue
-
Krebs-Henseleit solution
-
Carbachol or methacholine (contractile agonist)
-
This compound
-
Organ bath system with isometric force transducer
-
Data acquisition system
Methodology:
-
Dissect the trachea or bronchial tissue and prepare rings or strips of appropriate size.
-
Mount the tissue in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
To assess tissue viability, induce a contraction with a submaximal concentration of carbachol or methacholine.
-
For reversal experiments: Once a stable contraction is achieved with the agonist, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
For prevention experiments: Pre-incubate the tissue with this compound for a specified period (e.g., 15-30 minutes) before adding the contractile agonist.
-
Construct concentration-response curves for the contractile agonist in the presence and absence of this compound.
Protocol 2: In Vivo Evaluation of this compound in a Guinea Pig Model of Induced Bronchoconstriction
Objective: To assess the protective effect of this compound against a bronchoconstricting agent in an anesthetized guinea pig model.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Bronchoconstricting agent (e.g., citric acid aerosol, histamine, or methacholine)
-
This compound solution (isotonic and preservative-free)
-
Whole-body plethysmograph or system to measure lung resistance and dynamic compliance
-
Nebulizer or intratracheal cannula for drug administration
Methodology:
-
Anesthetize the guinea pig and place it in the whole-body plethysmograph or prepare for invasive lung function measurement.
-
Record baseline respiratory parameters for a stable period.
-
Administer this compound or vehicle control via nebulization or intratracheal instillation.
-
After a predetermined time (e.g., 15-30 minutes), challenge the animal with the bronchoconstricting agent.
-
Continuously monitor and record respiratory parameters (e.g., Penh, lung resistance, dynamic compliance) for a specified duration after the challenge.
-
Compare the changes in respiratory parameters between the this compound-treated and control groups.
Mandatory Visualizations
Caption: this compound's mechanism of action in preventing bronchoconstriction.
Caption: A typical experimental workflow for in vivo bronchoconstriction studies.
Caption: A logical troubleshooting flow for paradoxical bronchoconstriction.
References
- 1. The influence of this compound in the recovery phase of methacholine induced-bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical Bronchoconstriction with Short-Acting Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 7. This compound: bronchodilator action and effect on methacholine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inhaled this compound on the airway response to methacholine, histamine, and exercise in patients with mild bronchial asthma. | Semantic Scholar [semanticscholar.org]
- 9. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ipratropium Bromide Dosage for In Vivo Airway Hyperresponsiveness Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ipratropium bromide for in vivo airway hyperresponsiveness (AHR) studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the airways?
This compound is a non-selective muscarinic receptor antagonist.[1] It competitively inhibits the binding of acetylcholine to M1, M2, and M3 muscarinic receptors in the airways.[1] The primary therapeutic effect in reducing bronchoconstriction is achieved through the blockade of M3 receptors located on airway smooth muscle cells and submucosal glands.[1][2] This action prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), leading to relaxation of bronchial smooth muscle and a reduction in mucus secretion.[3][4]
Q2: Is this compound selective for a specific muscarinic receptor subtype?
No, this compound is a non-selective antagonist and binds to M1, M2, and M3 receptors with similar affinity.[1][5] While its bronchodilatory effects are primarily mediated by M3 receptor blockade, its action on M2 autoreceptors on cholinergic nerve endings can potentially lead to an increase in acetylcholine release, which may in some cases contribute to paradoxical bronchoconstriction.[4]
Q3: What are the common administration routes for this compound in in vivo AHR studies?
Common administration routes for preclinical in vivo AHR studies include:
-
Inhalation/Nebulization: This method delivers the aerosolized drug directly to the lungs and is a common approach for respiratory studies.[2]
-
Intranasal (IN) administration: This is a non-invasive method that can deliver the drug to the respiratory tract.[2]
-
Intratracheal (IT) administration: This is a more direct method of delivering a precise dose to the lungs, though it is more invasive.
Q4: What is a suitable vehicle for dissolving this compound for in vivo administration?
This compound is freely soluble in water.[3] For in vivo studies, sterile, preservative-free isotonic saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for preparing this compound solutions for nebulization or other administration routes.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of AHR | Inadequate Dose: The administered dose may be too low to effectively block muscarinic receptors. | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions. Refer to the dosage tables below for starting points. |
| Inefficient Delivery: For inhalation/nebulization, aerosol generation and delivery protocols can significantly impact the actual dose reaching the lungs.[5] | Standardize Protocol: Ensure your nebulization setup and parameters (e.g., nebulization time, particle size, ventilation profile) are optimized and standardized for your animal model to ensure consistent and efficient drug delivery.[5] | |
| Timing of Administration: The timing of this compound administration relative to the bronchoconstrictor challenge is critical. | Optimize Timing: Administer this compound at a time point that allows for peak receptor blockade to coincide with the bronchoconstrictor challenge. The onset of action is typically within 15-30 minutes.[2] | |
| Paradoxical Bronchoconstriction | M2 Receptor Blockade: As a non-selective antagonist, this compound blocks inhibitory M2 autoreceptors on cholinergic nerves, which can lead to increased acetylcholine release and bronchoconstriction.[4] | Lower the Dose: A lower dose may be sufficient to block M3 receptors on smooth muscle without significantly impacting M2 autoreceptors. |
| Formulation Issues: Hypotonic solutions or certain excipients in the formulation can sometimes induce bronchoconstriction.[5] | Use Isotonic Saline: Ensure this compound is dissolved in isotonic saline. If using a commercial formulation, check the excipients for any known irritants. | |
| High Variability in Results | Inconsistent Drug Delivery: Variations in administration technique, especially with inhalation and intranasal routes, can lead to inconsistent dosing between animals. | Refine Technique: For intranasal administration, ensure consistent placement of the pipette tip. For nebulization, use a whole-body plethysmography chamber or a dedicated small animal nebulizer system for uniform exposure. For intratracheal administration, ensure proper intubation technique. |
| Animal-to-Animal Variation: Biological variability between animals can contribute to differences in response. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Ensure proper randomization of animals to treatment groups. |
Quantitative Data Summary
Table 1: Recommended Dosage Ranges of this compound for In Vivo AHR Studies
| Animal Model | Administration Route | Dosage Range | Reference(s) |
| Rat | Intratracheal | 7.3 nmol/kg | [6] |
| Guinea Pig | Inhalation (Dry Powder) | Not specified, but duration of effect noted | [7] |
| Mouse | Oral (for toxicity) | LD50: >1000 mg/kg | [3] |
Note: Specific dosages for mouse AHR studies via inhalation, intranasal, or intratracheal routes are not well-documented in the public literature. Researchers should perform dose-response studies starting with doses extrapolated from other species or from human clinical data, taking into account interspecies scaling factors.
Table 2: Interspecies Dose Conversion Based on Body Surface Area
To estimate a starting dose for a mouse from a known human dose, the following formula based on body surface area (BSA) can be used as a starting point for optimization:
Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
This conversion provides an estimate and should be followed by empirical dose-response studies in the specific animal model.[8][9]
Experimental Protocols
Protocol 1: Nebulized this compound Administration in Mice for AHR Studies
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile, preservative-free 0.9% saline to the desired concentration.
-
Ensure the solution is well-mixed and at room temperature before use.
-
-
Animal Acclimatization:
-
Place conscious, unrestrained mice in a whole-body plethysmography chamber to allow for acclimatization to the environment.
-
-
Nebulization Procedure:
-
Use a small animal nebulizer system connected to the plethysmography chamber.
-
Nebulize the this compound solution for a standardized period (e.g., 10-15 minutes). The nebulizer should be calibrated to generate particles in the respirable range (1-5 µm).
-
Control and standardize the airflow rate and nebulization parameters to ensure consistent aerosol delivery.[5]
-
-
Post-Administration and Challenge:
-
Allow a 15-30 minute interval after this compound administration before challenging the animals with a bronchoconstrictor agent (e.g., methacholine).
-
Measure airway responsiveness using the whole-body plethysmograph.
-
Protocol 2: Intranasal this compound Administration in Mice
-
Animal Anesthesia:
-
Lightly anesthetize the mouse using a short-acting anesthetic (e.g., isoflurane).
-
-
Drug Administration:
-
Hold the mouse in a supine position.
-
Using a calibrated micropipette, gently instill a small volume (e.g., 10-20 µL per nostril) of the this compound solution into the nares.
-
Alternate nostrils to allow for absorption and prevent expulsion of the liquid.
-
-
Recovery and Challenge:
-
Allow the mouse to fully recover from anesthesia in a warm, clean cage.
-
Proceed with the bronchoconstrictor challenge and AHR measurement after a 15-30 minute post-administration period.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: In Vivo AHR Experimental Workflow.
Caption: Troubleshooting Logic for AHR Experiments.
References
- 1. Paradoxical Bronchoconstriction with Short-Acting Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. This compound Inhalation Solution 0.02% [dailymed.nlm.nih.gov]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. jbclinpharm.org [jbclinpharm.org]
Troubleshooting Ipratropium bromide instability in aqueous solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with ipratropium bromide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability is hydrolysis. This compound is an ester and is susceptible to hydrolysis, which breaks it down into its inactive metabolites, tropic acid and N-isopropyl-nor-atropine (tropane derivative).[1] This degradation is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of my this compound solution?
A2: The stability of this compound is significantly influenced by pH. It is most stable in acidic to neutral conditions and hydrolyzes rapidly in alkaline solutions.[2] The optimal pH for stability is around 3.5.[1] In commercial nebulizer solutions, the pH is often adjusted to a range of 3.4 to 4.7 to ensure stability.[3][4]
Q3: Can temperature affect the stability of my solution?
A3: Yes, temperature significantly affects stability. The rate of hydrolysis increases with higher temperatures.[1] Therefore, it is recommended to store stock solutions and experimental preparations at controlled room temperature or under refrigeration, as specified in your protocol, and to protect them from excessive heat.
Q4: What are the common degradation products I should be aware of?
A4: The main degradation products resulting from hydrolysis are tropic acid and N-isopropyl-nor-atropine (NINA).[5] Other potential process-related impurities and degradants can include atropic acid and apo-ipratropium bromide.[5]
Q5: How should I prepare a stock solution of this compound for my experiments?
A5: To prepare a stable stock solution, it is recommended to use a slightly acidic aqueous buffer (pH 3.5-4.5). This compound is freely soluble in water.[2][4] For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: pH is too high. this compound is a weak base and can precipitate out of solution at higher pH values where the un-dissociated form exceeds its solubility.[3]
-
Solution: Ensure your aqueous solvent is buffered to a slightly acidic pH (ideally between 3.5 and 5.0). Use a buffer such as a phosphate or citrate buffer to maintain a stable pH.
-
-
Possible Cause 2: Incompatibility with other components. If you are mixing this compound with other solutions, there may be an incompatibility. For instance, mixing with cromolyn solutions containing the preservative benzalkonium chloride can cause the solution to become cloudy.[6]
-
Solution: When preparing admixtures, ensure compatibility. It is known that this compound can be mixed with albuterol or metaproterenol solutions if used within an hour.[7] Always check for compatibility information before mixing with other drugs or excipients.
-
Issue 2: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation of the sample. The unexpected peaks are likely degradation products such as tropic acid or N-isopropyl-nor-atropine, especially if the solution was prepared in a non-pH-controlled or alkaline medium, or stored improperly.
-
Solution: Prepare fresh solutions in a pH-controlled, slightly acidic buffer. Analyze samples as soon as possible after preparation. If storage is necessary, keep solutions protected from light at a low temperature (2-8°C) and re-analyze a standard to confirm stability over the storage period.
-
-
Possible Cause 2: Contamination. Ghost peaks can arise from a contaminated mobile phase, carryover from previous injections, or contaminated sample vials.[8][9]
Issue 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent solution stability. If the pH of your solution is not well-controlled, the concentration of active this compound may be decreasing over the course of your experiment, leading to variable results.
-
Solution: Always use a buffered solution with a pH between 3.5 and 5.0 for your experiments. Prepare fresh solutions for each experiment or validate the stability of your solution over the experimental timeframe.
-
-
Possible Cause 2: Inaccurate initial concentration. This could be due to weighing errors or incomplete dissolution.
-
Solution: Ensure your balance is properly calibrated. For preparing stock solutions, use sonication to aid in the complete dissolution of the this compound powder.[10]
-
Quantitative Data on Stability
The rate of hydrolysis of this compound is highly dependent on pH. The following table summarizes the degradation behavior under different stress conditions.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 4 hours | 13.42% | [11][12] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature | 26.39% | [11][12] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 28.89% | [11][12] |
| Thermal Degradation | Heat | No degradation | [11][12] |
Note: The pH for minimal hydrolysis is approximately 3.5.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)
-
Prepare a 0.1 M Citrate-Phosphate Buffer (pH 4.0):
-
Prepare a 0.1 M citric acid solution and a 0.2 M dibasic sodium phosphate solution.
-
Mix the two solutions in the appropriate ratio to achieve a final pH of 4.0. Verify the pH with a calibrated pH meter.
-
-
Weighing this compound:
-
Accurately weigh 10 mg of this compound powder.
-
-
Dissolution:
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the citrate-phosphate buffer (pH 4.0).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Allow the solution to return to room temperature.
-
Add the citrate-phosphate buffer (pH 4.0) to bring the final volume to 10 mL.
-
-
Storage:
-
Store the stock solution in a well-sealed, light-protected container at 2-8°C. For long-term storage, aliquoting and freezing may be considered, but stability under these conditions should be validated.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for the analysis of this compound and its degradation products.
| Parameter | Specification | Reference |
| Column | Kromasil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent | [11][12] |
| Mobile Phase | Acetonitrile : Potassium di-hydrogen phosphate buffer (e.g., 2.5g of KH₂PO₄ and 2.87g of heptane-1-sulfonic acid sodium salt per liter of water, adjusted to pH 4 with orthophosphoric acid) (60:40 v/v) | [6][11][12] |
| Flow Rate | 1.0 mL/min | [11][12] |
| Detection | UV at 210-220 nm or 254 nm | [6][11][12] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or 30°C | |
| Retention Time | Approximately 3.7 min for this compound (will vary based on exact conditions and column) | [11][12] |
Visualizations
Mechanism of Action of this compound
This compound is a non-selective muscarinic antagonist. It blocks the action of acetylcholine at M3 muscarinic receptors on bronchial smooth muscle, leading to bronchodilation.
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow outlines the steps to diagnose the source of unexpected peaks in your chromatogram.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis of this compound.
This compound Degradation Pathway
This diagram illustrates the main chemical degradation pathway of this compound in aqueous solutions.
Caption: Primary hydrolysis degradation pathway of this compound.
References
- 1. Hydrolysis kinetics of this compound - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. The separation of this compound and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and this compound in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. uspnf.com [uspnf.com]
- 11. Issue's Article Details [indiandrugsonline.org]
- 12. researchgate.net [researchgate.net]
Minimizing off-target effects of Ipratropium bromide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Ipratropium bromide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1][2][3][4][5][6] Its primary therapeutic effect in respiratory diseases is the blockade of M3 receptors on bronchial smooth muscle, leading to bronchodilation and reduced mucus secretion.[2][4][6]
Q2: What are the known on-target binding affinities of this compound?
This compound exhibits high affinity for muscarinic receptors. The reported half-maximal inhibitory concentrations (IC50) are in the nanomolar range.
Q3: What are the potential off-target effects of this compound observed in cellular assays?
While highly selective for muscarinic receptors, this compound has been observed to have off-target effects in specific in vitro models:
-
Cardiomyocyte Injury: In in vitro models of myocardial ischemia/reperfusion, this compound has been shown to increase cardiomyocyte injury by inducing apoptosis and necrosis in a dose-dependent manner.[7]
-
Ion Channel Modulation: It has been demonstrated to reverse the effects of chronic hypoxia on large-conductance calcium-activated potassium (BKCa) channels in tracheal smooth muscle cells.[8]
-
Anti-inflammatory Effects: Studies on LPS-stimulated THP-1 macrophages have shown that this compound can reduce the secretion of pro-inflammatory cytokines IL-6 and TNF-α.[9]
Q4: At what concentrations are off-target effects and cytotoxicity observed?
Off-target effects and cytotoxicity are dose-dependent. In studies with primary ventricular myocytes, cytotoxic effects were observed at concentrations ranging from 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M.[7] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and assay through a dose-response curve.
Q5: How can I minimize off-target effects in my experiments?
Minimizing off-target effects involves several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that achieves the desired on-target effect.
-
Include Proper Controls: Use appropriate controls, such as a vehicle control and a positive control for the expected off-target effect if known.
-
Cell Type Consideration: Be aware that off-target effects can be cell-type specific.
-
Assay-Specific Validation: Validate that this compound does not interfere with your assay components or detection method.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
-
Possible Cause: this compound-induced cytotoxicity, particularly in sensitive cell types like cardiomyocytes.[7]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Lower the Concentration: Reduce the working concentration of this compound to a non-toxic level that still allows for the desired on-target effect.
-
Reduce Incubation Time: If possible, shorten the duration of cell exposure to this compound.
-
Consider a Different Antagonist: If cytotoxicity remains an issue, consider using a more selective muscarinic antagonist if appropriate for your experimental goals.
-
Issue 2: Unexplained Anti-inflammatory or Pro-inflammatory Effects
-
Possible Cause: this compound has been shown to modulate inflammatory responses in certain cell types, such as reducing cytokine release in macrophages.[9]
-
Troubleshooting Steps:
-
Measure Key Cytokines: If your experimental system involves inflammatory signaling, measure the levels of key cytokines (e.g., IL-6, TNF-α) to assess any off-target immunomodulatory effects.
-
Use a Muscarinic Agonist Control: Co-treatment with a muscarinic agonist (e.g., carbachol) can help determine if the observed inflammatory effect is mediated through muscarinic receptor blockade or an independent off-target mechanism.
-
Investigate Downstream Signaling: Analyze key signaling pathways associated with inflammation (e.g., NF-κB, MAP kinase) to pinpoint the source of the off-target effect.
-
Issue 3: Altered Ion Channel Activity or Membrane Potential
-
Possible Cause: this compound may affect the activity of certain ion channels, such as BKCa channels.[8]
-
Troubleshooting Steps:
-
Electrophysiological Analysis: If your research involves ion channel function, use techniques like patch-clamping to directly assess the effect of this compound on the ion channel of interest.
-
Use Specific Ion Channel Blockers/Openers: To confirm an off-target effect on a particular ion channel, use known specific blockers or openers of that channel as controls.
-
Measure Membrane Potential: Utilize membrane potential-sensitive dyes to screen for unintended changes in cellular membrane potential.
-
Data Presentation
Table 1: On-Target Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | IC50 (nM) |
| M1 | 2.9 |
| M2 | 2.0 |
| M3 | 1.7 |
| (Data sourced from MedChemExpress)[10] |
Table 2: Summary of Observed Off-Target Effects of this compound in Cellular Assays
| Off-Target Effect | Cell Type | Observed Outcome | Concentration Range | Reference |
| Increased Myocardial Injury | Primary ventricular myocytes | Increased apoptosis and necrosis | 1 x 10⁻¹¹ M - 1 x 10⁻⁴ M | [7] |
| Modulation of BKCa Channels | Tracheal smooth muscle cells | Reversal of hypoxia-induced channel activity decrease | Not specified | [8] |
| Reduction of Pro-inflammatory Cytokines | THP-1 macrophages | Decreased IL-6 and TNF-α secretion | 1 x 10⁻⁸ M - 1 x 10⁻⁶ M | [9] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytokine Release Assay using ELISA
-
Cell Culture and Stimulation: Plate cells (e.g., THP-1 macrophages) and treat with this compound at various concentrations for a predetermined time. Subsequently, stimulate the cells with an inflammatory agent (e.g., LPS) for the desired duration.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform an ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated wells to the control wells.
Visualizations
Caption: On-target M3 receptor signaling pathway and this compound's mechanism of action.
Caption: Troubleshooting workflow for unexpected results in this compound cellular assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Aerosolized Ipratropium Bromide Delivery in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of aerosolized Ipratropium bromide in preclinical experimental setups.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the aerosolized delivery of this compound in a question-and-answer format, providing actionable solutions.
1.1 Low Lung Deposition of this compound
Question: We are observing lower than expected concentrations of this compound in the lung tissue of our rodent models. What are the potential causes and how can we improve lung deposition?
Answer: Low lung deposition is a frequent challenge in preclinical aerosol studies. Several factors, from the experimental setup to the animal's physiology, can contribute to this issue. Here’s a systematic approach to troubleshoot and optimize your delivery protocol:
Potential Causes & Solutions:
-
Suboptimal Aerosol Particle Size: The aerodynamic particle size of the aerosol is a critical determinant of where it deposits in the respiratory tract. For deep lung deposition in rodents, a specific size range is crucial.
-
Inefficient Nebulizer Performance: The type of nebulizer and its operational parameters significantly impact aerosol generation and output.
-
Recommendation: Consider using a mesh nebulizer, which has been shown to have a higher delivery efficiency compared to jet nebulizers.[3][4][5] Ensure the nebulizer is functioning correctly and that the flow rate is optimized for your specific device and formulation. Increasing the nebulizer flow rate can decrease the particle size of the generated aerosol.[6][7]
-
-
Inappropriate Animal Restraint and Exposure System: The method of animal exposure (nose-only vs. whole-body) and the design of the restraint can cause stress and alter breathing patterns, leading to reduced inhalation.
-
Recommendation: While whole-body exposure is less stressful, nose-only systems can provide more direct respiratory exposure.[8] However, improper restraint in nose-only systems can be a significant source of variability.[9] Ensure animals are properly acclimated to the restraint tubes to minimize stress. The design of the nose-only chamber should provide sufficient airflow to prevent rebreathing of exhaled air.[9]
-
-
High Nasal Deposition: Rodents are obligate nasal breathers, and a significant portion of the inhaled aerosol can be deposited in the nasal passages, reducing the amount that reaches the lungs.[10]
-
Recommendation: While challenging to completely avoid, optimizing particle size for deep lung penetration can help bypass some of the nasal filtration mechanisms.
-
1.2 High Variability in Experimental Results
Question: We are seeing significant variability in our lung deposition data between individual animals in the same experimental group. What could be causing this and how can we reduce it?
Answer: High variability can obscure the true effects of your experimental interventions. Addressing the sources of this variability is key to obtaining robust and reproducible data.
Potential Causes & Solutions:
-
Inconsistent Nebulization: Fluctuations in nebulizer performance can lead to inconsistent aerosol delivery.
-
Recommendation: Ensure the nebulizer is thoroughly cleaned and maintained according to the manufacturer's instructions. Monitor the aerosol concentration in real-time if possible to ensure a stable output throughout the exposure period.
-
-
Animal-to-Animal Differences in Breathing: Natural variations in the respiratory rate and tidal volume of individual animals will affect the inhaled dose.
-
Recommendation: While some biological variability is unavoidable, ensuring a consistent and stress-free environment for the animals can help minimize extreme variations in breathing patterns. Proper acclimation to handling and restraint is crucial.[9]
-
-
Leaks in the Exposure System: Any leaks in the tubing or connections of your aerosol delivery system will result in a loss of aerosol and an underestimation of the delivered dose.
-
Recommendation: Regularly inspect your entire aerosol generation and delivery setup for any potential leaks. Use proper sealing techniques and high-quality components.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of aerosolized this compound delivery in preclinical research.
2.1 Aerosol Generation and Characterization
Question: What is the best type of nebulizer to use for preclinical studies with this compound?
Answer: Mesh nebulizers, both static and vibrating, have demonstrated higher delivery efficiency compared to traditional jet nebulizers in preclinical models.[3][4][5] They tend to have a lower residual volume, meaning less of the drug solution is wasted.[4]
Question: How do I measure the particle size distribution of my this compound aerosol?
Answer: The gold standard for measuring aerodynamic particle size distribution (APSD) is cascade impaction.[11] A cascade impactor separates aerosol particles based on their inertia, allowing you to determine the mass of the drug in different size fractions. This data is then used to calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
Question: What flow rate should I use for my nebulizer?
Answer: The optimal flow rate will depend on your specific nebulizer and experimental goals. It's important to note that the flow rate can influence the particle size, with higher flow rates generally producing smaller particles.[6][7] It is recommended to characterize the aerosol output of your nebulizer at different flow rates to determine the optimal setting for achieving the desired particle size for your animal model.
2.2 Dosing and Deposition
Question: How do I calculate the delivered dose of this compound to my animals?
Answer: The delivered dose can be estimated using the following formula:
Delivered Dose (mg/kg) = [Aerosol Concentration (mg/L) x Respiratory Minute Volume (L/min) x Exposure Duration (min)] / Body Weight (kg)[1]
The aerosol concentration is determined by sampling the aerosol onto a filter and quantifying the amount of this compound collected. The respiratory minute volume can be estimated using allometric scaling equations based on the animal's body weight.
Question: What is the expected lung deposition fraction in mice and rats?
Answer: The lung deposition fraction in rodents is generally low and is highly dependent on the particle size of the aerosol. For particles in the optimal range of 1-3 µm, the deposition fraction in the lungs of mice can be estimated from experimental data. For an aerosol with an MMAD of 1.7 µm, a deposition fraction of approximately 3.7% has been reported for mice.[12] Generally, as particle size decreases, the deposition fraction in both rats and mice increases, with rats showing greater lung deposition across all particle sizes.[1][2]
2.3 Experimental Procedures
Question: What are the key differences between nose-only and whole-body exposure systems?
Answer:
-
Nose-only exposure: Restrains the animal so that only its nose is exposed to the aerosol. This method minimizes dermal and oral exposure and requires less of the test substance.[8] However, the restraint can cause stress to the animals, potentially altering their breathing patterns.[9]
-
Whole-body exposure: The animal is placed in a chamber filled with the aerosol. This is a less stressful method as the animals are unrestrained. However, it requires a larger amount of the test substance and can lead to drug deposition on the fur, which can then be ingested through grooming, confounding the results.[8]
Question: How can I quantify the amount of this compound in lung tissue?
Answer: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound in biological matrices like lung tissue.[13][14][15][16][17] A validated HPLC method will provide the necessary sensitivity and specificity for accurate determination. The general steps involve homogenizing the lung tissue, extracting the drug, and then analyzing the extract using an HPLC system with a suitable column and mobile phase.
Section 3: Data Presentation
Table 1: Comparison of Nebulizer Types for Preclinical Aerosol Delivery
| Nebulizer Type | Principle of Operation | Advantages | Disadvantages | Reported Delivery Efficiency (in vitro/in vivo models) |
| Jet Nebulizer | Uses a compressed gas source to create an aerosol. | Relatively inexpensive and widely available. | Can be inefficient with high residual volume; output can be influenced by fill volume and flow rate.[4] | Lower efficiency, with one study showing significantly lower salbutamol delivery in mice compared to mesh nebulizers.[4] |
| Mesh Nebulizer | Uses a vibrating or static mesh with thousands of microscopic holes to generate an aerosol. | Higher efficiency, lower residual volume, more consistent particle size, and often portable.[3][4][5] | Can be more expensive than jet nebulizers. | Two to fourfold more efficient than jet nebulizers in pediatric lung models.[3] Showed higher salbutamol delivery efficiency in mice.[4] |
Table 2: Optimal Aerodynamic Particle Size (MMAD) for Lung Deposition
| Species | Optimal MMAD Range for Deep Lung Deposition | Rationale |
| Mouse | 1 - 2 µm | Smaller airways necessitate smaller particles to bypass upper airway deposition and reach the lower respiratory tract.[1] |
| Rat | 1 - 3 µm | Larger than mice, allowing for a slightly broader range of optimal particle sizes for lung deposition.[1][2] |
| Human | Approximately 3 µm | In patients with severe airflow obstruction, a particle size of around 3 µm has been shown to be optimal for bronchodilator aerosols.[18][19] |
Section 4: Experimental Protocols
4.1 Protocol for Measuring Aerodynamic Particle Size Distribution (APSD)
-
Apparatus: Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).
-
Nebulizer Preparation: Prepare the this compound solution at the desired concentration and load the specified volume into the nebulizer.
-
Impactor Setup: Assemble the cascade impactor stages according to the manufacturer's instructions. Ensure the collection plates are clean and dry.
-
Aerosol Sampling: Connect the nebulizer to the impactor inlet. Operate the nebulizer at the desired flow rate and sample the aerosol for a predetermined duration. The impactor should be operated at a constant flow rate (e.g., 28.3 L/min for the ACI).[11]
-
Sample Recovery: After sampling, carefully disassemble the impactor. Rinse each stage and the filter with a suitable solvent (e.g., a mixture of acetonitrile and water) to recover the deposited this compound.
-
Quantification: Analyze the recovered samples using a validated HPLC method to determine the mass of this compound on each stage.[13][14][15][16][17]
-
Data Analysis: Use the mass data from each stage to calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol.
4.2 Protocol for Quantifying this compound in Lung Tissue
-
Tissue Collection: Following aerosol exposure, euthanize the animal and carefully excise the lungs.
-
Homogenization: Weigh the lung tissue and homogenize it in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the tissue homogenate.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[16]
-
Column: A C18 reverse-phase column is typically used.[15]
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for this compound.[14][16]
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the lung tissue samples.
-
-
Validation: The HPLC method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[13][16][20][21]
Section 5: Visualizations
Caption: Workflow for preclinical aerosol delivery and analysis.
Caption: Troubleshooting flowchart for low lung deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Regional particle size dependent deposition of inhaled aerosols in rats and mice. [vivo.health.unm.edu]
- 3. Effect of nebulizer type, delivery interface, and flow rate on aerosol drug delivery to spontaneously breathing pediatric and infant lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Salbutamol Delivery Efficiency for Jet versus Mesh Nebulizer Using Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerosol delivery during spontaneous breathing with different types of nebulizers- in vitro/ex vivo models evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epj-conferences.org [epj-conferences.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.info [biomedres.info]
- 14. jetir.org [jetir.org]
- 15. japsonline.com [japsonline.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Optimal particle size for beta 2 agonist and anticholinergic aerosols in patients with severe airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimal particle size for beta 2 agonist and anticholinergic aerosols in patients with severe airflow obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmpas.com [jmpas.com]
- 21. researchgate.net [researchgate.net]
Addressing variability in animal model responses to Ipratropium bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of variability in animal model responses to Ipratropium bromide. The information is intended for researchers, scientists, and drug development professionals to help refine experimental designs and interpret results accurately.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a non-selective muscarinic receptor antagonist.[1][2] It works by blocking the action of acetylcholine at M1, M2, and M3 muscarinic receptors in the airways.[2] Its primary therapeutic effect, bronchodilation, is achieved by antagonizing M3 receptors on airway smooth muscle, which prevents muscle contraction and reduces mucus secretion.[2][3][4] As a quaternary ammonium derivative of atropine, it is poorly absorbed systemically after inhalation, which minimizes side effects.[1][5]
Q2: Why am I observing significant variability in response between different animal species?
A2: Pharmacokinetic and pharmacodynamic properties of this compound can differ substantially across species. Factors such as drug absorption, distribution, metabolism, and excretion are not uniform. For example, studies in rats and dogs have shown notable differences in absorption and elimination half-life.[6][7] Furthermore, the density and distribution of muscarinic receptor subtypes in the airways can vary between species, leading to different physiological responses.
Q3: Could the dose of this compound be the cause of inconsistent or paradoxical results?
A3: Yes, the dose is a critical factor. This compound's non-selective nature means it blocks inhibitory M2 autoreceptors (which regulate acetylcholine release) as well as M3 receptors on smooth muscle.[8][9] In some species, like dogs, low doses may preferentially block M2 receptors, leading to an increase in acetylcholine release and a paradoxical bronchoconstrictor effect.[8][10] Higher doses are required to sufficiently block the M3 receptors and achieve bronchodilation.[10] A thorough dose-response study is crucial for each animal model.
Q4: How does the duration of treatment affect the response to this compound?
A4: Chronic administration of a muscarinic antagonist like this compound can lead to an upregulation of muscarinic receptors in the airways.[11][12] This receptor supersensitivity could potentially alter the drug's efficacy over time or lead to rebound hyperresponsiveness upon withdrawal of the treatment.[13] Studies in rat models of COPD have shown that muscarinic receptor density significantly increased after 30 days of this compound inhalation.[11][14]
Q5: What are the common animal models for this compound studies, and how do they differ?
A5: Several animal models are used to study respiratory diseases like COPD and asthma, each with unique characteristics.[15][16]
-
Rodents (Mice, Rats, Guinea Pigs): Most common due to cost, availability, and genetic modification potential.[15][17] COPD-like conditions are often induced by exposure to cigarette smoke, lipopolysaccharide (LPS), or enzymes like elastase.[15][17][18] Different mouse strains can exhibit inherent variability in airway responses.[19]
-
Dogs: Have been used extensively as their respiratory pathology in response to irritants can be similar to humans.[17]
-
Horses: Horses with recurrent airway obstruction ("heaves") serve as a naturally occurring model of obstructive airway disease.[20]
-
Cats: Used in studies of allergen-induced bronchospasm.[21]
The choice of model depends on the specific research question, as no single model perfectly replicates all aspects of human respiratory disease.[15][16]
Section 2: Troubleshooting Guide
Problem: My animal model is showing weak or no bronchodilatory response to this compound.
-
Possible Cause 1: Insufficient Cholinergic Tone. this compound acts by blocking existing cholinergic tone. If the animal model does not have a significant baseline level of acetylcholine-mediated bronchoconstriction, the effect of an antagonist will be minimal.
-
Solution: Confirm the presence of cholinergic tone in your model. This can be done by evaluating the response to a muscarinic agonist like methacholine.
-
-
Possible Cause 2: Species/Strain Resistance. The specific species or strain may have a lower density of M3 receptors or a receptor profile that is less responsive to this compound.
-
Solution: Review literature for data on the selected species/strain. Consider a pilot study with a different, validated model organism.
-
-
Possible Cause 3: Ineffective Drug Delivery. The method of administration (e.g., nebulizer, metered-dose inhaler) may not be delivering a sufficient dose to the lungs.[22] Formulation issues can also affect drug stability and delivery.[23][24]
-
Solution: Validate your inhalation/aerosol delivery system to ensure consistent and adequate dosing. Check for drug precipitation in the formulation.
-
Problem: I am observing a paradoxical bronchoconstrictor effect after administration.
-
Possible Cause 1: Preferential M2 Receptor Blockade. As detailed in FAQ 3, low doses of this compound may block presynaptic M2 autoreceptors, increasing acetylcholine release and causing bronchoconstriction.[10]
-
Solution: Conduct a cumulative dose-response study. Start with a very low dose and incrementally increase it to identify the therapeutic window where M3 blockade outweighs M2 effects.
-
-
Possible Cause 2: Formulation Irritants. Components of the vehicle or aerosol propellant could be acting as airway irritants.
-
Solution: Administer a vehicle-only control to determine if the formulation itself is causing a response.
-
Problem: My results are not reproducible between different experimental cohorts.
-
Possible Cause 1: Inter-individual Variability. Even within a single strain, there can be significant biological variation, leading to "responders" and "non-responders".[25]
-
Solution: Increase the number of animals per group to improve statistical power. Ensure rigorous and consistent animal sourcing, acclimatization, and health status checks.
-
-
Possible Cause 2: Procedural Inconsistencies. Minor variations in the disease induction, drug administration, or functional measurement protocols can introduce significant variability.
-
Solution: Standardize all experimental procedures and ensure all personnel are trained on the exact same protocol. Implement a checklist for each step of the experiment.
-
Section 3: Data & Visualizations
Data Tables
Table 1: Comparative Pharmacokinetics of this compound in Rat and Dog
| Parameter | Rat | Dog | Citation(s) |
|---|---|---|---|
| Route of Administration | Oral / IV | Oral / IV | [6][7] |
| Elimination Half-Life (Oral) | 7 hours | 10 hours | [6][7] |
| Elimination Half-Life (IV) | 1.9 hours | 3.4 hours | [6][7] |
| Renal Excretion (% of dose, Oral) | 5.5% | 28% | [6][7] |
| Renal Excretion (% of dose, IV) | 58% | 55% | [6][7] |
| Calculated Absorption (Oral) | 12% | 38% |[6][7] |
Table 2: Muscarinic Receptor Density in a Rat COPD Model (SO₂ Exposure)
| Group | Receptor Density (Bmax, pmol/mg protein) | Receptor Affinity (Kd, pmol/L) | Citation(s) |
|---|---|---|---|
| Normal Control | 0.030 ± 0.008 | 29 ± 19 | [11][14] |
| COPD Model (Untreated) | 0.038 ± 0.011 | 23 ± 11 | [11][14] |
| COPD Model + Ipratropium (30 days) | 0.049 ± 0.016* | Not significantly different | [14] |
*Statistically significant increase compared to untreated COPD rats.
Diagrams and Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for in vivo efficacy testing.
Section 4: Key Experimental Protocols
Protocol 1: Induction of a COPD-like Model in Rats using SO₂ Exposure
-
Objective: To create an animal model with key pathophysiological features of Chronic Obstructive Pulmonary Disease (COPD).
-
Animals: Wistar rats.
-
Methodology:
-
Place animals in a sealed exposure chamber.
-
Expose the rats to 250 ppm sulfur dioxide (SO₂) gas.[11][14]
-
Duration of exposure is 5 hours per day, 5 days per week.[11][14]
-
Continue the exposure protocol for a total of 7 weeks to establish chronic airway changes.[11][14]
-
Following the induction period, animals can be used for therapeutic intervention studies with this compound.
-
Protocol 2: In Vitro Assessment of this compound on Feline Bronchial Smooth Muscle
-
Objective: To determine the potency and efficacy of this compound in relaxing pre-contracted airway tissue.
-
Tissue: Bronchial rings isolated from euthanized cats.
-
Methodology:
-
Prepare bronchial rings and mount them in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Induce a stable, submaximal contraction using acetylcholine (e.g., to 40% or 80% of the maximal acetylcholine contraction).[26]
-
Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
Calculate the potency (-logEC₅₀) and efficacy (Eₘₐₓ) from the resulting concentration-response curve.[26]
-
-
Citation: [26]
Protocol 3: In Vivo Assessment of Bronchodilation in Horses with Recurrent Airway Obstruction (RAO)
-
Objective: To evaluate the dose-dependent bronchodilatory effect of aerosolized this compound in a large animal model of asthma-like disease.
-
Animals: Horses diagnosed with RAO ("heaves").
-
Methodology:
-
Confirm airway obstruction by performing baseline lung function tests (e.g., pulmonary resistance (RL) and dynamic compliance (Cdyn)).[20]
-
Administer this compound via nebulization. A dose-response can be determined using concentrations such as 25, 50, or 75 µg/mL (at a volume of 4 mL per 100 kg of body weight).[20] A vehicle-only control should also be used.
-
Perform lung function measurements at set time points post-nebulization, for example, at 1 and 4 hours.[20]
-
Analyze the data to determine the effect on parameters like RL and Cdyn compared to baseline and vehicle control. The duration of action is typically observed to be between 4 and 6 hours.[3][20]
-
-
Citation: [20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Studies on the pharmacokinetics and biotransformation of this compound in the rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the pharmacokinetics and biotransformation of this compound in the rat and dog]. | Semantic Scholar [semanticscholar.org]
- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rebound hyperresponsiveness to muscarinic stimulation after chronic therapy with an inhaled muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scireq.com [scireq.com]
- 19. Variability of airway responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The airway response of horses with recurrent airway obstruction (heaves) to aerosol administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional response to inhaled salbutamol and/or this compound in Ascaris suum-sensitised cats with allergen-induced bronchospasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose-response comparison of this compound from a metered-dose inhaler and by jet nebulisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Factors Affecting the Stability and Performance of this compound; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Airways responses to this compound do not vary with time in asthmatic subjects. Studies of interindividual and intraindividual variation of bronchodilatation and protection against histamine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A comparison of in vitro relaxant responses to this compound, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of surgical procedures for direct Ipratropium bromide administration in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the direct in vivo administration of Ipratropium bromide. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anticholinergic agent that acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1] By blocking these receptors, it inhibits the effects of acetylcholine, the neurotransmitter released from the vagus nerve.[2] In the airways, this antagonism prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), which is normally caused by acetylcholine interaction with muscarinic receptors on bronchial smooth muscle.[2] This action leads to bronchodilation and a reduction in mucus secretion.[1]
Q2: What are the key pharmacokinetic properties of this compound to consider for in vivo experiments?
A2: Due to its quaternary ammonium structure, this compound is poorly absorbed into the systemic circulation from the lungs or the gastrointestinal tract.[3][4] It does not readily cross the blood-brain barrier.[4][5] The elimination half-life after intravenous or inhaled administration is approximately 1.6 to 2 hours.[2][3][4] These properties result in a primarily local, site-specific effect, which is a critical consideration for experimental design.[2]
Q3: Can I administer this compound systemically to target the central nervous system (CNS)?
A3: No, direct systemic administration (e.g., intravenous) is unlikely to be effective for targeting the CNS. This compound is a quaternary amine and autoradiographic studies in rats have confirmed that it does not penetrate the blood-brain barrier.[4][5] To achieve effects in the CNS, direct administration methods such as intracerebroventricular (ICV) or intrathecal (IT) injections are necessary to bypass this barrier.[6][7]
Q4: What is a suitable vehicle for dissolving this compound for in vivo administration?
A4: this compound is freely soluble in water and lower alcohols.[2][8] For most in vivo applications, a sterile, isotonic saline solution (0.9% sodium chloride) is the recommended vehicle. Commercial nebulizer solutions are often prepared in a sterile, preservative-free, isotonic saline solution with the pH adjusted to approximately 3.4.[2] It is crucial to use preservative-free solutions for direct CNS administration to avoid neurotoxicity.[7]
Q5: Are there known drug interactions I should be aware of during my experiments?
A5: Yes, co-administration with other anticholinergic drugs can lead to additive effects.[9][10] This includes agents like atropine, glycopyrronium, and certain antidepressants or antipsychotics.[10][11][12] If your experimental model involves other pharmacological agents, it is essential to review their potential for anticholinergic activity to avoid confounding results.
Troubleshooting Guides
Issue 1: Cannula Occlusion During Intracerebroventricular (ICV) Infusion
-
Question: My ICV cannula has become blocked during a continuous infusion experiment. How can I prevent this?
-
Answer: Cannula occlusion is a common issue in chronic infusion studies.
-
Proper Implantation: Ensure the guide cannula is correctly implanted at the desired stereotaxic coordinates and securely fixed with dental cement.[13]
-
Dummy Cannula: Always keep a dummy cannula (stylet) inserted into the guide cannula when not infusing.[13] This prevents tissue from entering and blocking the guide.
-
Solution Filtration: Filter the this compound solution through a 0.22 µm syringe filter before loading it into the infusion pump/syringe. This removes any micro-precipitates that could cause a blockage.
-
Infusion Rate: Do not exceed the recommended infusion rate. For mice, continuous infusion should be no greater than 0.5 µL per hour; for rats, the rate should be no greater than 0.5 µL per minute.[13] Bolus injections should also be administered slowly over several minutes.[13]
-
Material Compatibility: Ensure the drug solution is compatible with the cannula and tubing material. This compound in saline is generally compatible with standard stainless steel or Teflon® tubing.[13]
-
Issue 2: High Subject Mortality or Neurological Deficits Post-Surgery
-
Question: I am observing a high rate of mortality or motor deficits in my animals after intrathecal catheter placement. What could be the cause?
-
Answer: Intrathecal surgery is delicate and carries a risk of spinal cord injury.
-
Surgical Technique: The traditional method of incising the atlanto-occipital (A-O) membrane carries a high risk of damaging the spinal cord.[14] Consider alternative, optimized methods, such as insertion via the condylar canal in mice, which has been shown to increase success rates significantly.[14]
-
Catheter Material: Use flexible catheter materials. Inflexible materials like polyurethane can easily slip out of the insertion site or damage neural tissue.[14]
-
Anesthesia and Analgesia: Ensure adequate anesthesia throughout the procedure and provide appropriate post-operative analgesia to manage pain and prevent complications.
-
Aseptic Technique: Maintain a sterile surgical field to prevent infections, which can lead to inflammation, neurological damage, and mortality.
-
Issue 3: Inconsistent or Paradoxical Results in Respiratory Studies
-
Question: My results show inconsistent bronchodilation, or in some cases, paradoxical bronchospasm after aerosolized this compound administration. Why is this happening?
-
Answer: Inconsistent respiratory responses can stem from several factors.
-
Aerosol Particle Size: The effectiveness of inhaled therapies depends on the particle size, which dictates where the drug is deposited in the respiratory tract.[15] For this compound, which targets M3 receptors in the conducting airways, deposition in this region is key.[15] Calibrate your nebulizer or aerosol delivery system to ensure a consistent and appropriate particle size distribution.
-
Paradoxical Bronchospasm: This is a known, though rare, adverse effect of this compound, sometimes occurring with the first use of a new inhaler.[11] While the exact cause is not fully understood, it may relate to the drug's non-selective blockade of M2 autoreceptors, which can increase acetylcholine release.[11] If this is observed, discontinue administration in that subject.
-
Animal Model Variability: Factors such as sex and age can influence airway reactivity and response to bronchodilators. For instance, female mice have been shown to have greater bronchial responsiveness than males.[16] Ensure your experimental groups are well-matched.
-
Dose-Response: Ensure you have performed a proper dose-response study to identify the optimal therapeutic dose for your specific animal model and delivery method.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route | Citation |
|---|---|---|---|---|
| Systemic Bioavailability | < 2% (oral), ~7% (nebulized) | Human | Oral, Inhalation | [2][3][5] |
| Blood-Brain Barrier Penetration | Does not penetrate | Rat | N/A | [2][4][5] |
| Plasma Protein Binding | 0 to 9% (in vitro) | Human | N/A | [2][3][5] |
| Elimination Half-Life | ~1.6 - 2.0 hours | Human | IV, Inhalation | [2][3][4] |
| Peak Plasma Concentration | 1-2 hours | Human | Inhalation |[3][11] |
Table 2: Example Dosages for In Vivo Administration
| Application | Dosage | Species | Route | Citation |
|---|---|---|---|---|
| COPD Model | 0.025% aerosolized solution, 20 min, 2x daily | Rat | Inhalation | [17] |
| Bronchospasm (Maintenance) | 500 mcg (in 2.5 mL saline), 3-4 times daily | Human | Nebulization | [2][5] |
| Acute Asthma Exacerbation | 500 mcg every 20 min for 3 doses | Human | Nebulization | [18] |
| ICV Bolus Injection (Max Vol) | ≤ 5 µL | Mouse | ICV | [13] |
| ICV Bolus Injection (Max Vol) | < 10 µL | Rat | ICV | [13] |
| Continuous ICV Infusion (Max Rate) | 0.5 µL / hour | Mouse | ICV | [13] |
| Continuous ICV Infusion (Max Rate) | 0.5 µL / minute | Rat | ICV |[13] |
Experimental Protocols
Protocol 1: Stereotaxic Cannulation and Intracerebroventricular (ICV) Injection in a Rodent Model
This protocol provides a generalized procedure for implanting a guide cannula into the lateral ventricle for direct drug administration to the CNS.
Materials:
-
Stereotaxic apparatus
-
Anesthetic machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula, dummy cannula, and internal injector cannula of appropriate gauge (e.g., 26G for mice, 22G for rats)[13]
-
Dental cement
-
Infusion pump and microsyringe
-
Sterile saline, antiseptic solution
-
This compound solution (sterile, preservative-free, filtered)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and mount it securely in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Coordinate Targeting: Position the drill over the target coordinates for the lateral ventricle. Example coordinates for a rat (relative to bregma): AP -0.8 mm, ML ±1.5 mm.
-
Craniotomy: Carefully drill a small burr hole through the skull at the target coordinates, avoiding damage to the underlying dura mater.
-
Cannula Implantation: Lower the guide cannula through the burr hole to the target depth (DV coordinate, e.g., -3.5 to -4.0 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Closure and Recovery: Suture the scalp incision around the cemented headpiece. Insert the dummy cannula into the guide to keep it patent. Allow the animal to recover fully in a clean, warm cage with appropriate post-operative care and analgesia.
-
Injection Procedure: After the recovery period (typically 5-7 days), gently restrain the animal. Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the guide (e.g., 0.1 mm).[13] Connect the injector to the microsyringe pump and deliver the this compound solution at the predetermined volume and rate.[13] After infusion, leave the injector in place for a minute to minimize backflow, then replace it with the dummy cannula.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for ICV cannulation surgery.
Caption: Troubleshooting unexpected results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Inhalation Solution, 0.02% FOR INHALATION USE ONLY – NOT FOR INJECTION [dailymed.nlm.nih.gov]
- 6. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Albuterol Sulfate Inhalation Solution 0.5 mg / 3 mg per 3 mL (RDP) [dailymed.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound nebuliser solution | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 13. criver.com [criver.com]
- 14. Novel intrathecal and subcutaneous catheter delivery systems in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary drug delivery. Part I: Physiological factors affecting therapeutic effectiveness of aerosolized medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Responsiveness to this compound in Male and Female Patients with Mild to Moderate Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reference.medscape.com [reference.medscape.com]
Mitigating the impact of Ipratropium bromide on ciliary beat frequency in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipratropium bromide in experiments involving ciliary beat frequency (CBF).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on ciliary beat frequency (CBF)?
A1: The effect of this compound on CBF is not straightforward and can be context-dependent. While it is a cholinergic antagonist, which would suggest an inhibitory effect, multiple clinical studies have shown that inhaled this compound does not significantly impair mucociliary clearance or CBF in humans, even at high doses.[1][2][3] This is a notable difference from older anticholinergics like atropine, which has been demonstrated to depress CBF.[4][5] However, some in vitro animal studies have reported epithelial injury after exposure, which could imply a potential for impaired ciliary function under certain experimental conditions.[6][7] Therefore, while a significant decrease in CBF is not expected in many models, it is a parameter that requires careful monitoring.
Q2: Why doesn't this compound, a muscarinic antagonist, consistently decrease CBF?
A2: Ciliary beat frequency is regulated by multiple signaling pathways. While cholinergic stimulation via muscarinic receptors does increase CBF, basal CBF may not be heavily dependent on a constant cholinergic tone.[8][9] this compound acts by blocking the M3 muscarinic receptors, antagonizing the bronchoconstrictor effects of acetylcholine. The lack of a significant depressive effect on CBF in many studies suggests that other regulatory pathways, such as those mediated by beta-adrenergic receptors or nitric oxide, may play a more dominant role in maintaining baseline ciliary activity.[10][11]
Q3: What are the key signaling pathways that regulate ciliary beat frequency?
A3: The primary pathways include:
-
Cholinergic Pathway: Acetylcholine binds to muscarinic receptors (M3) on ciliated cells, leading to an increase in intracellular calcium ([Ca2+]) and subsequent stimulation of CBF.
-
Adrenergic Pathway: Beta-2-adrenergic agonists (like salbutamol or fenoterol) bind to β2-receptors, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), leading to phosphorylation of ciliary proteins and a robust increase in CBF.[11][12]
-
Nitric Oxide-cGMP Pathway: Nitric oxide (NO) can stimulate soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and activation of Protein Kinase G (PKG), which also results in an increased CBF.[10]
Q4: Can excipients in this compound formulations affect my experiment?
A4: Yes. Commercial formulations of this compound, especially solutions for nebulization, may contain preservatives like benzalkonium chloride. These excipients can have cilio-inhibitory or even ciliotoxic effects.[13][14] For sensitive in vitro experiments, it is crucial to use a preservative-free solution or a pure form of this compound to avoid confounding results. If using a commercial formulation, the appropriate vehicle control containing the same excipients should be used.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Ciliary Beat Frequency (CBF) Observed
| Potential Cause | Troubleshooting Steps |
| Ciliotoxic Excipients | Verify if your this compound solution contains preservatives (e.g., benzalkonium chloride).[14] Switch to a preservative-free formulation or pure compound. Run a vehicle control with the excipients alone to confirm their effect. |
| High Concentration | While clinical doses are generally safe for cilia, high experimental concentrations might have off-target effects. Perform a dose-response curve to identify a non-toxic working concentration. |
| Experimental Model Sensitivity | The specific cell or tissue model (e.g., species, culture conditions) might be particularly sensitive to muscarinic blockade. Review literature specific to your model. Consider using a co-treatment strategy to maintain CBF. |
| Cell Culture Health | Poor cell culture health, contamination, or excessive time in experimental buffer can lead to a general decline in CBF. Ensure cultures are healthy and use appropriate controls to monitor baseline CBF over the course of the experiment. |
Issue 2: How to Isolate the Effect of a Test Compound When this compound is Present?
| Potential Cause | Troubleshooting Steps |
| Confounding Effects | The goal is to study a new compound, but the experimental system requires bronchodilation provided by this compound. |
| Solution 1: Baseline Characterization | Thoroughly characterize the effect of this compound alone on your system at the intended concentration and time course. This provides a stable baseline against which the effects of your test compound can be measured. |
| Solution 2: Co-treatment with a Ciliary Stimulant | To counteract any potential, albeit minor, cilio-inhibitory effects and create a robust system, co-administer a beta-adrenergic agonist (e.g., salbutamol, fenoterol). This will stimulate CBF via the cAMP-PKA pathway, which is independent of the muscarinic pathway blocked by Ipratropium.[15] This allows you to test for inhibitory effects of your new compound on a stimulated system. |
Quantitative Data Summary
The following table summarizes the effects of various agents on ciliary beat frequency as reported in the literature. This can help in designing experiments and selecting appropriate controls and mitigating agents.
| Agent | Class | Concentration | Model | Effect on Ciliary Beat Frequency (CBF) | Reference |
| Methacholine | Muscarinic Agonist | 10⁻⁷ M | Bovine Trachea (in vitro) | Increase (from ~8.4 Hz to ~19.5 Hz) | [8] |
| Methacholine | Muscarinic Agonist | 10⁻⁶ M | Beagle Trachea (in vivo) | Increase (from ~5.8 Hz to ~12.6 Hz) | [16] |
| Fenoterol | Beta-2 Agonist | 10⁻⁷ M | Bovine Trachea (in vitro) | Increase (from ~7.9 Hz to ~20.2 Hz) | [8] |
| Fenoterol | Beta-2 Agonist | 10⁻⁵ M | Beagle Trachea (in vivo) | Increase (from ~6.8 Hz to ~32.0 Hz) | [16] |
| This compound | Muscarinic Antagonist | 40 µg (single dose) | Human (in vivo) | No significant change in mucociliary clearance | [1][3] |
| This compound | Muscarinic Antagonist | 200 µg (4 weeks) | Human (in vivo) | No significant change in tracheobronchial clearance | [2] |
| Atropine | Muscarinic Antagonist | N/A | Human | Depresses CBF and slows mucociliary clearance | [4] |
Experimental Protocols & Visualizations
Protocol: Measuring CBF and a Mitigating Agent's Effect
This protocol outlines a method to assess the impact of a test compound on CBF in an in vitro ciliated cell culture model (e.g., human nasal or bronchial epithelial cells grown at an air-liquid interface), while mitigating the potential effects of this compound.
Materials:
-
Ciliated cell culture (e.g., MucilAir™, EpiAirway™)
-
Culture medium and appropriate buffers (e.g., Hanks' Balanced Salt Solution)
-
This compound (preservative-free)
-
Mitigating Agent: Fenoterol or Salbutamol (Beta-2 Agonist)
-
Test Compound
-
High-speed digital video camera mounted on an inverted microscope with phase-contrast optics
-
Environmental chamber to maintain 37°C and 5% CO₂
-
CBF analysis software (e.g., using Fast Fourier Transform)
Procedure:
-
Baseline Measurement: Equilibrate the cell culture plate on the microscope stage within the environmental chamber for at least 20 minutes. Record video of multiple regions of interest (ROIs) to establish a stable baseline CBF.
-
Apply this compound: Add this compound at the desired working concentration to the basolateral medium. Incubate for 30 minutes.
-
Post-Ipratropium Measurement: Record video from the same ROIs to measure CBF after this compound application.
-
Apply Mitigating Agent: Add the beta-2 agonist (e.g., 10⁻⁷ M Fenoterol) to the basolateral medium. Incubate for 15-20 minutes. This should induce a significant increase in CBF, creating a stimulated and stable system.
-
Apply Test Compound: Once a stable, stimulated CBF is recorded, add the test compound.
-
Final Measurement: Record video at several time points after adding the test compound to determine its effect (stimulatory, inhibitory, or no effect) on the stimulated CBF.
-
Data Analysis: Analyze all recorded videos using CBF software to determine the beat frequency in Hertz (Hz). Compare the CBF across the different treatment conditions.
Diagram: Experimental Workflow
Caption: Workflow for assessing compound effects on CBF with Ipratropium.
Diagram: Ciliary Beat Frequency Signaling Pathways
Caption: Key signaling pathways regulating ciliary beat frequency.
References
- 1. Effect of this compound on mucociliary clearance and pulmonary function in reversible airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of four weeks' high dose this compound treatment on lung mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on mucociliary clearance and pulmonary function in reversible airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airway mucus membrane: effects of beta-adrenergic and anticholinergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an adrenergic agonist and a cholinergic antagonist on the airway epithelium. | Semantic Scholar [semanticscholar.org]
- 7. Effect of an adrenergic agonist and a cholinergic antagonist on the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of ciliary beat frequency by autonomic mechanisms: in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of ciliary beat frequency by the nitric oxide-cyclic guanosine monophosphate signaling pathway in rat airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of mammalian ciliary beating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors [frontiersin.org]
- 14. Ciliary beat frequency of in vitro human nasal epithelium measured with the simple high-speed microscopy is applicable for safety studies of nasal drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of beta-adrenergic agonists on mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulation of ciliary beat frequency by autonomic agonists: in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to account for Ipratropium bromide's short duration of action in study design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipratropium bromide. The following information is intended to help address specific issues that may be encountered during experimental design and execution, with a focus on accounting for the drug's short duration of action.
Frequently Asked Questions (FAQs)
Q1: What is the duration of action of this compound and how does it influence study design?
A1: this compound is a short-acting anticholinergic bronchodilator. Following inhalation, its effects typically begin within 15 to 30 minutes, peak at 1 to 2 hours, and last for 3 to 5 hours.[1] This short duration of action is a critical factor in study design. For both preclinical and clinical studies, the timing of measurements is crucial to accurately capture the onset, peak, and decline of the drug's effect. Experimental protocols should include multiple measurement time points within the 3-5 hour window post-administration.
Q2: How can I design a clinical trial to effectively evaluate a short-acting bronchodilator like this compound?
A2: A randomized, double-blind, placebo-controlled, crossover study design is often optimal for assessing short-acting bronchodilators. This design allows each participant to serve as their own control, which can reduce variability and the required sample size. Key considerations include:
-
Washout Period: A sufficient washout period between treatments is necessary to eliminate any carry-over effects from the previous treatment.
-
Frequent Measurements: Spirometry and other lung function tests should be performed at baseline and at multiple time points post-dose (e.g., 15, 30, 60, 120, 180, 240, and 300 minutes) to characterize the full time-course of action.
-
Standardized Procedures: Strict adherence to standardized procedures for drug administration and outcome assessments is essential to minimize variability.
Q3: What are the key parameters to measure in preclinical and clinical studies of this compound?
A3: In preclinical studies using animal models, the primary outcome is typically the measurement of airway resistance or bronchoconstriction. In clinical trials, the most common primary endpoint is the Forced Expiratory Volume in one second (FEV1). Other important parameters include Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF).
Troubleshooting Guides
Preclinical Studies: In Vivo Bronchodilation Assays
Issue 1: High variability in airway resistance measurements.
-
Possible Cause: Inconsistent delivery of the bronchoconstricting agent or this compound.
-
Troubleshooting Steps:
-
Ensure the nebulizer or aerosol delivery system is functioning correctly and delivering a consistent particle size.
-
Standardize the animal's breathing pattern during administration, if possible.
-
Verify the stability of the anesthetic depth, as this can influence respiratory parameters.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: The dose range selected may be too narrow or not encompass the full effective range.
-
Troubleshooting Steps:
-
Conduct a pilot study with a wider range of this compound doses.
-
Ensure the bronchoconstricting challenge is potent enough to allow for a measurable reversal by the bronchodilator.
-
Verify the formulation of this compound for stability and accurate concentration.
-
Preclinical Studies: In Vitro Isolated Tracheal Ring Assays
Issue 1: Tracheal rings are unresponsive to contractile agents.
-
Possible Cause: Damage to the tissue during dissection and mounting.
-
Troubleshooting Steps:
-
Handle the tracheal tissue gently with fine forceps to avoid damaging the smooth muscle.
-
Ensure the Krebs-Henseleit buffer is properly prepared, oxygenated (95% O2, 5% CO2), and maintained at 37°C.
-
Allow for an adequate equilibration period (at least 60 minutes) before starting the experiment.
-
Issue 2: Inconsistent relaxation responses to this compound.
-
Possible Cause: Desensitization of muscarinic receptors due to repeated exposure to contractile agents.
-
Troubleshooting Steps:
-
Ensure thorough washing of the tissue between administrations of contractile agents.
-
Use a cumulative dose-response protocol to minimize the time the tissue is exposed to high concentrations of agonists.
-
Prepare fresh drug solutions for each experiment.
-
Clinical Studies: Spirometry Measurements
Issue 1: High variability in FEV1 measurements within and between subjects.
-
Possible Cause: Inconsistent patient effort during the forced expiratory maneuver.
-
Troubleshooting Steps:
-
Ensure patients are thoroughly coached on the correct spirometry technique by a trained technician.
-
Perform at least three acceptable and repeatable maneuvers at each time point.
-
Regularly calibrate the spirometer according to the manufacturer's instructions.
-
Issue 2: Unexpectedly low or high FEV1 readings.
-
Possible Cause: Technical errors with the spirometer or incorrect patient demographic data entry.
-
Troubleshooting Steps:
-
Check the spirometer for leaks or obstructions in the tubing.
-
Verify that the correct patient height, age, sex, and ethnicity have been entered, as these are used to calculate predicted values.
-
Review the flow-volume loop and volume-time curve for an acceptable shape and evidence of maximal effort.
-
Data Presentation
Table 1: Pharmacokinetics of Inhaled this compound
| Parameter | Value | Reference |
| Onset of Action | 15 - 30 minutes | [1] |
| Time to Peak Effect | 1 - 2 hours | [1] |
| Duration of Action | 3 - 5 hours | [1] |
| Systemic Bioavailability | < 7% | [1] |
| Half-life | ~2 hours |
Table 2: Example of a Clinical Study Design for a Short-Acting Bronchodilator
| Phase | Duration | Activities |
| Screening | 1-2 weeks | Informed consent, inclusion/exclusion criteria assessment, baseline spirometry. |
| Run-in | 1 week | Discontinuation of prohibited medications. |
| Treatment Period 1 | 1 day | Randomization to this compound or placebo. Serial spirometry over 6 hours. |
| Washout | 1 week | No study medication. |
| Treatment Period 2 | 1 day | Crossover to the other treatment arm. Serial spirometry over 6 hours. |
| Follow-up | 1 week | Final safety assessments. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchodilator Activity in Guinea Pigs
Objective: To evaluate the ability of inhaled this compound to reverse acetylcholine-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Animal ventilator
-
Aerosol delivery system (nebulizer)
-
Pressure transducer and data acquisition system to measure airway pressure
-
Acetylcholine solution
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Anesthetize the guinea pig and perform a tracheotomy. Insert a tracheal cannula and connect the animal to a ventilator.
-
Monitor and record baseline airway pressure.
-
Induce bronchoconstriction by administering an aerosolized solution of acetylcholine until a stable increase in airway pressure is observed.
-
Administer an aerosolized solution of either saline (vehicle), a known concentration of this compound, or a positive control bronchodilator.
-
Continuously record airway pressure for at least 60 minutes post-treatment.
-
The primary outcome is the percentage reversal of the acetylcholine-induced increase in airway pressure at various time points after treatment.
Protocol 2: In Vitro Assessment of Bronchodilator Activity using Isolated Guinea Pig Tracheal Rings
Objective: To determine the relaxant effect of this compound on pre-contracted isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)
-
Carbachol (contractile agent)
-
This compound
-
Isolated organ bath system with force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Euthanize the guinea pig and carefully dissect the trachea.
-
Cut the trachea into 2-3 mm wide rings.
-
Suspend each ring in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1g.
-
Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the relaxant response as a percentage of the initial carbachol-induced contraction.
-
Construct a concentration-response curve to determine the EC50 of this compound.
Mandatory Visualization
Caption: Crossover clinical trial design workflow.
Caption: this compound's mechanism of action.
References
Best practices for storage and handling of Ipratropium bromide to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ipratropium bromide to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light, heat, and moisture.[3] The recommended storage temperature is controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[4] Some sources recommend a narrower range of 20-25°C (68-77°F).[3] Do not freeze the substance.[3]
Q2: How should I handle this compound in the laboratory to avoid contamination and ensure safety?
A2: When handling this compound, it is essential to work in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust or aerosols.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Avoid all personal contact with the substance. After handling, wash your hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]
Q3: What is the stability of this compound in solution?
A3: this compound is relatively stable in neutral and acidic aqueous solutions.[8] However, it is susceptible to rapid hydrolysis in alkaline (basic) conditions.[8] Therefore, the pH of the solution is a critical factor in maintaining its stability. For inhalation solutions, the pH is typically adjusted to a range of 3.0 to 5.0.[9]
Q4: How should I prepare an this compound solution for my experiments?
A4: For preparing solutions for nebulization or other experimental uses, it is recommended to use a preservative-free sterile sodium chloride solution (0.9%) as the diluent.[3][10] Water should not be used for dilution as it can cause bronchoconstriction.[3] Prepared solutions should be used promptly and not stored for extended periods.[3] If mixing with other drugs, such as albuterol or metaproterenol, the admixture should be used within one hour, as stability beyond this time has not been established.[4][11]
Q5: Can I store prepared this compound solutions in the refrigerator?
A5: Refrigeration is generally not recommended for this compound solutions.[3] Cold temperatures can potentially lead to precipitation or other changes in the solution's properties.[3] Storage at room temperature is preferred.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of drug effect. | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the correct temperature, protected from light, and in a tightly sealed container. |
| Contamination of the stock solution. | Prepare a fresh solution using aseptic techniques. Visually inspect the solution for any cloudiness or precipitation. | |
| Incorrect pH of the solution leading to hydrolysis. | Measure the pH of your solution. For aqueous solutions, it should be in the neutral to acidic range.[8] | |
| Visible particles or discoloration in the this compound solution. | Precipitation due to low temperature or supersaturation. | Allow the solution to come to room temperature and gently agitate. If particles persist, discard the solution. |
| Chemical degradation. | Do not use the solution. Discard it according to your institution's hazardous waste disposal procedures. Prepare a fresh solution. | |
| Variability between experimental replicates. | Inconsistent solution preparation. | Ensure a standardized and validated protocol for solution preparation is followed every time. |
| Instability of the prepared solution over the course of the experiment. | Use freshly prepared solutions for each experiment. If the experiment is lengthy, consider the stability of the solution at the experimental conditions. |
Data on Storage and Stability
Recommended Storage Conditions
| Parameter | Solid (Powder) | Aqueous Solution (for Nebulization) |
| Temperature | 15-30°C (59-86°F)[4] | 15-30°C (59-86°F)[4] |
| Light | Protect from light | Protect from light[4] |
| Humidity | Store in a dry place[1][2] | N/A |
| Container | Tightly sealed original container[1][2] | Use immediately after preparation[3][10] |
| Freezing | Do not freeze[3] | Do not freeze[3] |
Factors Affecting this compound Stability
| Condition | Effect on Stability | Reference |
| Alkaline pH | Rapid hydrolysis and degradation. | [8] |
| Acidic pH | Relatively stable. | [8] |
| Oxidative Stress | Significant degradation observed in forced degradation studies. | [12] |
| Thermal Stress | Generally stable; no degradation seen under thermal conditions in some studies. | [12] |
| Light Exposure | Can lead to degradation; protection from light is recommended. | [4] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).[13]
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature for a specific duration. Neutralize the solution before analysis. This compound is known to degrade more in alkaline conditions.[8][12]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a set time. Significant degradation is expected under oxidative conditions.[12]
-
Thermal Degradation: Heat the solid drug substance or the stock solution at an elevated temperature (e.g., 105°C) for a specified period. This compound has shown to be relatively stable under thermal stress.[12]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined duration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[12][13][14]
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. droracle.ai [droracle.ai]
- 4. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106667975A - Preparation method of this compound solution for inhalation - Google Patents [patents.google.com]
- 10. pharmascience.com [pharmascience.com]
- 11. Stability of this compound and salbutamol nebuliser admixtures [ouci.dntb.gov.ua]
- 12. Issue's Article Details [indiandrugsonline.org]
- 13. sierrajournals.com [sierrajournals.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of In Vitro and In Vivo Bronchodilatory Effects of Ipratropium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo bronchodilatory effects of ipratropium bromide and its common alternatives. The information is compiled from preclinical and clinical studies to facilitate a comprehensive understanding of their pharmacological profiles.
Introduction to this compound
This compound is a short-acting muscarinic antagonist (SAMA) used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. It competitively and non-selectively inhibits muscarinic acetylcholine receptors, primarily M3 receptors on airway smooth muscle, leading to a reduction in bronchoconstriction and mucus secretion. This guide cross-validates its in vitro potency and in vivo efficacy against other widely used bronchodilators.
Quantitative Comparison of Bronchodilator Effects
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound and its alternatives. Direct cross-validation in the same species and experimental setup is often limited in published literature; therefore, data from various relevant models are presented.
Table 1: In Vitro Potency of Bronchodilators on Airway Smooth Muscle
| Drug | Preparation | Agonist | Potency (-logEC50 or pIC50) | Reference |
| This compound | Guinea Pig Trachea | Carbachol | 8.9 | [1] |
| Salbutamol | Guinea Pig Trachea | - | 7.5 - 8.0 | [2] |
| Salmeterol | Guinea Pig Trachea | Prostaglandin F2α | ~8.0 | [2] |
| Formoterol | Guinea Pig Trachea | - | 9.0 - 9.5 | [3] |
| Theophylline | Human Bronchus | - | ~3.8 (EC50 ≈ 1.5 x 10⁻⁴ M) | [4] |
Table 2: In Vivo Bronchodilatory Efficacy
| Drug | Species/Population | Model | Efficacy Measure | Key Findings | Reference |
| This compound | Guinea Pig | Vagal Nerve Stimulation-Induced Bronchoconstriction | Potentiation/Antagonism | Low doses (0.01-1.0 µg/kg) potentiated bronchoconstriction, while higher doses (>1.0 µg/kg) antagonized it. | [5] |
| Salbutamol | Guinea Pig | Histamine-Induced Bronchoconstriction | Inhibition of Bronchoconstriction | Dose-dependent inhibition of bronchoconstriction. | [6][7] |
| Salmeterol | Guinea Pig | Histamine-Induced Bronchoconstriction | Inhibition of Bronchoconstriction | Potent and long-lasting bronchodilation. | [2] |
| Formoterol | Guinea Pig | Histamine-Induced Bronchoconstriction | Inhibition of Bronchoconstriction | More potent than salbutamol and salmeterol, with a longer duration than salbutamol but shorter than salmeterol. | [3] |
| Theophylline | Human (COPD) | Stable COPD | Improvement in FEV1 | Dose-dependent improvement in lung function, with most of the response at serum concentrations of 0-10 mg/liter. | [8][9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its bronchodilatory effect by blocking the action of acetylcholine on muscarinic receptors in the airways.
Experimental Workflow: In Vitro Isolated Tracheal Ring Assay
This workflow outlines the key steps in assessing the bronchodilatory properties of a compound using an isolated tracheal ring preparation.
Experimental Workflow: In Vivo Bronchodilation Assay (Plethysmography)
This diagram illustrates the general procedure for evaluating the in vivo bronchodilatory effect of a substance using whole-body plethysmography in a conscious animal model.
Detailed Experimental Protocols
In Vitro Isolated Tracheal Ring Assay
This method is widely used to assess the direct effect of bronchodilators on airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and placed in a Krebs-Henseleit solution. The trachea is then cut into rings, each approximately 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g. After equilibration, the rings are contracted with a submaximal concentration of a bronchoconstrictor agent, such as carbachol or histamine, to induce a stable muscle tone.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or an alternative bronchodilator are added to the organ bath at regular intervals.
-
Data Acquisition and Analysis: The relaxation of the tracheal ring is recorded by the force transducer. The percentage of relaxation is calculated relative to the initial induced contraction. A concentration-response curve is then plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) or pIC50 (-log of the molar concentration that inhibits 50% of the contraction) is determined to quantify the drug's potency.
In Vivo Bronchodilation Assay Using Whole-Body Plethysmography
This non-invasive technique allows for the measurement of respiratory parameters in conscious, unrestrained animals.
-
Animal Acclimatization: A conscious guinea pig is placed in the main chamber of a whole-body plethysmograph and allowed to acclimatize for a period of 15-30 minutes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate, tidal volume, and enhanced pause (Penh), are recorded. Penh is a calculated value that reflects changes in the waveform of the pressure signal in the plethysmograph and is used as an index of bronchoconstriction.
-
Drug Administration: The test compound, such as this compound or an alternative, is administered to the animal, typically via inhalation (as an aerosol) or systemically (e.g., intraperitoneal or intravenous injection).
-
Bronchoconstrictor Challenge: After a predetermined time following drug administration, the animal is exposed to an aerosolized bronchoconstrictor agent, such as histamine or methacholine, for a specific duration.
-
Post-Challenge Measurement: Respiratory parameters are continuously monitored during and after the bronchoconstrictor challenge.
-
Data Analysis: The changes in respiratory parameters, particularly the increase in Penh, are measured and compared between the drug-treated group and a vehicle-treated control group. The ability of the test drug to inhibit the bronchoconstrictor-induced increase in Penh is used to determine its in vivo bronchodilatory efficacy. Dose-response curves can be generated by testing different doses of the bronchodilator.
Discussion and Conclusion
The presented data indicate that this compound is a potent antagonist of muscarinic receptor-mediated bronchoconstriction in vitro.[1] In vivo, its effects can be complex, with low doses potentially potentiating vagally induced bronchoconstriction in guinea pigs, while higher doses produce the expected bronchodilatory effect.[5]
When compared to β2-agonists like salbutamol, salmeterol, and formoterol, this compound demonstrates a different mechanism of action and, in some in vitro models, comparable or slightly lower potency.[2][3] However, the in vivo efficacy of these drugs can vary depending on the species, the nature of the bronchoconstrictor stimulus, and the specific parameters measured. For instance, salmeterol and formoterol are characterized by a longer duration of action compared to the shorter-acting salbutamol and this compound.[2][3] Theophylline generally exhibits lower potency in vitro compared to other bronchodilators.[4]
A direct quantitative correlation between in vitro EC50/pIC50 values and in vivo dose-response for bronchodilation is not always straightforward due to pharmacokinetic and pharmacodynamic differences between the systems. However, the in vitro assays provide valuable information on the intrinsic activity of a compound at the tissue level, which generally translates to in vivo efficacy, although the effective in vivo dose is influenced by factors such as drug delivery, distribution, and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta(2)-agonist salbutamol inhibits bronchoconstriction and leukotriene D(4) synthesis after dry gas hyperpnea in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How much theophylline is enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose response relation to oral theophylline in severe chronic obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipratropium Bromide vs. Atropine: A Comparative Analysis of Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscarinic receptor binding affinities of two prominent anticholinergic drugs: ipratropium bromide and atropine. Both compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), playing crucial roles in basic research and clinical applications. This document summarizes key binding affinity data, outlines the experimental methodology used to obtain this data, and illustrates the relevant biological pathways.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and atropine for the five muscarinic receptor subtypes (M1-M5) have been determined through various in vitro studies. The following table summarizes the reported inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate a higher binding affinity.
| Drug | Receptor Subtype | Binding Affinity (nM) | Metric |
| This compound | M1 | 2.9[1] | IC₅₀ |
| M2 | 2.0[1] | IC₅₀ | |
| M3 | 1.7[1] | IC₅₀ | |
| M1-M3 | 0.5 - 3.6[2] | Kᵢ | |
| Atropine | M1 | 1.27 ± 0.36[3] | Kᵢ |
| M2 | 3.24 ± 1.16[3] | Kᵢ | |
| M3 | 2.21 ± 0.53[3] | Kᵢ | |
| M4 | 0.77 ± 0.43[3] | Kᵢ | |
| M5 | 2.84 ± 0.84[3] | Kᵢ | |
| M1 | 2.22 ± 0.60[3] | IC₅₀ | |
| M2 | 4.32 ± 1.63[3] | IC₅₀ | |
| M3 | 4.16 ± 1.04[3] | IC₅₀ | |
| M4 | 2.38 ± 1.07[3] | IC₅₀ | |
| M5 | 3.39 ± 1.16[3] | IC₅₀ |
Note: Kᵢ and IC₅₀ values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Both this compound and atropine are non-selective muscarinic antagonists, demonstrating high affinity for multiple muscarinic receptor subtypes.[4] this compound is known to block M1, M2, and M3 receptors.[4] Atropine also acts as a competitive antagonist for all five muscarinic receptor subtypes.[3]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinities for muscarinic receptor antagonists is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., this compound or atropine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Here is a generalized protocol for such an assay:
-
Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined to ensure consistency across experiments.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or atropine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Experimental workflow for a competitive radioligand binding assay.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses.[5][6] The five subtypes are broadly classified into two major signaling pathways based on their G protein coupling.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
This compound and atropine, as antagonists, block the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling cascades.
Signaling pathways of muscarinic acetylcholine receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Effects of Ipratropium Bromide with Long-Acting Beta-Agonists (LABAs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Ipratropium bromide, a short-acting muscarinic antagonist (SAMA), with long-acting beta-agonists (LABAs) represents a cornerstone in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by experimental data from preclinical and clinical studies. The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use, leading to enhanced bronchodilation and improved clinical outcomes compared to monotherapy.[1][2][3][4][5][6]
Mechanism of Action and Rationale for Synergy
This compound and LABAs induce bronchodilation through two distinct and complementary signaling pathways in airway smooth muscle (ASM) cells.
This compound: As a muscarinic antagonist, this compound competitively inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on ASM cells.[5] This blockade prevents the Gq protein-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to decreased release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, thereby preventing the Ca2+/calmodulin-dependent activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[7][8][9][10]
Long-Acting Beta-Agonists (LABAs): LABAs, such as salmeterol and formoterol, bind to β2-adrenergic receptors on ASM cells. This binding activates the stimulatory Gs protein, which then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets that collectively lead to ASM relaxation. These targets include the IP3 receptor (inhibiting Ca2+ release) and myosin light chain phosphatase (promoting dephosphorylation of myosin light chains).[2][11][12][13]
The synergistic effect arises from the dual approach of inhibiting the primary bronchoconstrictor pathway (cholinergic) and stimulating the primary bronchodilator pathway (adrenergic) simultaneously. This leads to a greater and more sustained relaxation of the airway smooth muscle than can be achieved with either agent alone.[14]
Signaling Pathway Diagrams
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials comparing this compound and LABA monotherapy with their combination therapy in patients with COPD.
Table 1: Improvement in Forced Expiratory Volume in 1 second (FEV1)
| Treatment Group | Baseline FEV1 (% predicted) | Peak FEV1 Improvement from Baseline | Sustained FEV1 Improvement | Reference(s) |
| Salmeterol (50 µg) | 44 ± 11% | 7% | Maintained for ≥12 hours | [15] |
| Ipratropium + Salmeterol | 44 ± 11% | 11% | Greater response in the first 6 hours | [15] |
| Formoterol (12 or 24 µg) | 40% | Significantly greater than placebo and ipratropium | Superior to ipratropium over 12 weeks | [16] |
| Ipratropium (40 µg) | 40% | Significant improvement vs. placebo | Less effective than formoterol | [16] |
| Formoterol + Ipratropium | < 65% | Significantly higher than Salbutamol + Ipratropium | Superior to Salbutamol + Ipratropium | [17] |
Table 2: Clinical Outcome Measures
| Treatment Group | Reduction in Rescue Medication Use | Improvement in Symptom Scores | Improvement in Quality of Life | Exacerbation Rate Reduction | Reference(s) |
| Salmeterol | Significant decrease | Significant improvement in daytime scores | - | 23% (vs. 36% in placebo) | [15] |
| Ipratropium + Salmeterol | Significant decrease | Significant improvement in daytime scores | - | 13% (vs. 36% in placebo) | [15] |
| Formoterol | Significant reduction vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo | - | [16] |
| Ipratropium | No significant reduction vs. placebo | No significant improvement vs. placebo | No significant improvement vs. placebo | - | [16] |
| Formoterol + Ipratropium | - | Greater improvement than Salbutamol + Ipratropium | - | - | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the synergistic effects of this compound and LABAs.
In Vitro Airway Smooth Muscle Relaxation Assay
This assay directly measures the relaxant effect of bronchodilators on pre-contracted airway tissue.
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from animal models (e.g., guinea pig, porcine) or human lung tissue. The strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Induction of Contraction: A contractile agent, such as acetylcholine or methacholine, is added to the organ bath to induce a stable, submaximal contraction of the muscle strips.
-
Application of Bronchodilators: Increasing concentrations of this compound, a LABA (e.g., formoterol, salmeterol), or a combination of both are added cumulatively to the bath.
-
Measurement of Relaxation: The isometric tension of the muscle strips is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
Data Analysis: Concentration-response curves are generated, and parameters such as EC50 (the concentration producing 50% of the maximal effect) and Emax (maximal relaxation) are calculated. Synergy is often assessed using isobolographic analysis.
Isobolographic Analysis for Synergy
This method provides a quantitative assessment of the interaction between two drugs.
-
Dose-Response Curves: Generate dose-response curves for each drug individually.
-
Determine EC50: From the individual dose-response curves, determine the EC50 for each drug.
-
Construct the Isobologram: Plot the EC50 of Drug A on the x-axis and the EC50 of Drug B on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Test Drug Combinations: Prepare fixed-ratio combinations of the two drugs and determine the concentrations of the combination that produce a 50% effect (the experimental EC50).
-
Analyze the Interaction:
-
If the experimental EC50 point falls on the line of additivity, the interaction is additive.
-
If the point falls below the line, the interaction is synergistic (a lower total concentration is needed for the same effect).
-
If the point falls above the line, the interaction is antagonistic.
-
Clinical Trial Protocol for Assessing Bronchodilator Efficacy
Clinical trials in COPD patients are essential to confirm the preclinical findings and assess the clinical relevance of the synergy.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is typically employed.[18][19][20][21]
-
Patient Population: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD are recruited. Inclusion and exclusion criteria are strictly defined.[18][19][20][21]
-
Treatment Arms: Patients are randomized to receive treatment with this compound alone, a LABA alone, the combination of both, or a placebo.
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in trough FEV1.
-
Secondary Endpoints: Peak FEV1, forced vital capacity (FVC), peak expiratory flow (PEF), use of rescue medication, symptom scores (e.g., using a daily diary), health-related quality of life (e.g., St. George's Respiratory Questionnaire), and incidence of exacerbations.
-
-
Assessments: Spirometry and other assessments are performed at baseline and at regular intervals throughout the study period.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups and assess the significance of the observed differences.
Conclusion
The combination of this compound with long-acting beta-agonists provides a clear synergistic benefit in the treatment of obstructive airway diseases. This is supported by a strong mechanistic rationale, with the two drug classes targeting distinct and complementary pathways controlling airway smooth muscle tone. Preclinical and clinical data consistently demonstrate that the combination therapy leads to superior improvements in lung function, symptom control, and quality of life compared to monotherapy with either agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of such combination therapies.
References
- 1. Beyond the dogma: novel β2-adrenoceptor signalling in the airways | European Respiratory Society [publications.ersnet.org]
- 2. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. This compound versus long‐acting beta‐2 agonists for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus long-acting beta-2 agonists for stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological interaction between LABAs and LAMAs in the airways: optimizing synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term treatment of chronic obstructive pulmonary disease with salmeterol and the additive effect of ipratropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhaled formoterol dry powder versus this compound in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. Effectiveness of salmeterol versus this compound on exertional dyspnoea in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. dovepress.com [dovepress.com]
- 21. Effects of formoterol and this compound in COPD: a 3-month placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Forced Expiratory Volume in 1 second (FEV1) as an endpoint for Ipratropium bromide studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Forced Expiratory Volume in 1 second (FEV1) as a primary endpoint in clinical studies of Ipratropium bromide. It includes comparative data against other bronchodilators and placebo, detailed experimental protocols, and an evaluation of FEV1 against other respiratory endpoints.
This compound: Mechanism of Action
This compound is a quaternary ammonium compound and a non-selective muscarinic antagonist. It works by blocking the action of acetylcholine at M1 and M3 muscarinic receptors in the bronchial smooth muscle. This inhibition prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), leading to bronchodilation and a reduction in mucus secretion.[1]
FEV1 as a Primary Endpoint: Performance and Comparison
Forced Expiratory Volume in 1 second (FEV1) is a widely accepted and utilized endpoint in clinical trials for chronic obstructive pulmonary disease (COPD) and asthma. It provides an objective measure of airflow limitation and the efficacy of bronchodilator therapy.
Comparison with Placebo
Clinical trials consistently demonstrate the superiority of this compound over placebo in improving FEV1. In a 12-week, randomized, double-blind study involving 507 COPD patients, a 42 mcg dose of this compound HFA inhalation aerosol resulted in a significantly greater improvement in FEV1 compared to placebo. On day 1, the average hourly improvement in adjusted mean FEV1 over six hours was 0.148 liters for this compound versus 0.013 liters for placebo.[2] By day 85, this effect was sustained, with an average hourly improvement of 0.141 liters for the this compound group compared to 0.014 liters for the placebo group.[2]
| Treatment Group | Mean Improvement in FEV1 (Liters) - Day 1 | Mean Improvement in FEV1 (Liters) - Day 85 |
| This compound (42 mcg) | 0.148 | 0.141 |
| Placebo | 0.013 | 0.014 |
Table 1: Improvement in FEV1 with this compound vs. Placebo in COPD Patients.[2]
Comparison with Short-Acting Beta-Agonists (SABAs)
Studies comparing this compound with short-acting beta-agonists like albuterol (salbutamol) have shown that while both are effective bronchodilators, this compound often exhibits a longer duration of action. In a study of 72 patients with severe COPD, a single dose of this compound (0.036 mg) produced a significantly greater FEV1 response at 3, 4, and 5 hours post-dose compared to albuterol (0.18 mg).[3] Over the entire 6-hour observation period, this compound demonstrated a 25% greater improvement in FEV1 than albuterol.[3]
| Time Point | This compound FEV1 Improvement | Albuterol FEV1 Improvement |
| 3 hours | Significantly Greater | - |
| 4 hours | Significantly Greater | - |
| 5 hours | Significantly Greater | - |
| Overall (6 hours) | 25% Greater Response | - |
Table 2: Comparative FEV1 Response of this compound and Albuterol in COPD.[3]
However, in the context of acute asthma exacerbations, the additive benefit of this compound to albuterol is not always significant. A study of 384 emergency department patients showed that while the combination of Ipratropium and albuterol resulted in a higher percentage of responders at 45 minutes, the median change in FEV1 at 90 minutes was not significantly different from albuterol alone.[4]
Comparison with Long-Acting Muscarinic Antagonists (LAMAs)
When compared to the long-acting muscarinic antagonist tiotropium, studies have shown that tiotropium provides a more sustained improvement in trough FEV1. A Cochrane review of two studies involving 1073 COPD patients found that at three months, tiotropium significantly increased trough FEV1 by a mean difference of 109 mL compared to this compound.[1][5] In a 12-month study, the trough FEV1 in the tiotropium group was 120 mL above baseline, while it declined by 30 mL in the this compound group, resulting in a mean difference of 150 mL.[1]
| Time Point | Mean Difference in Trough FEV1 (Tiotropium vs. Ipratropium) |
| 3 Months | 109 mL (95% CI: 81 to 137) |
| 12 Months | 150 mL (95% CI: 111 to 190) |
Table 3: Trough FEV1 Comparison between Tiotropium and this compound in COPD.[1]
Experimental Protocols for FEV1 Measurement
Standardized protocols are crucial for the valid use of FEV1 as a clinical trial endpoint.
Patient Population
Inclusion Criteria:
-
Age ≥ 40 years.[3]
-
Clinical diagnosis of COPD according to established guidelines (e.g., GOLD criteria).[5]
-
History of smoking (>10 pack-years).[3]
-
Post-bronchodilator FEV1/FVC ratio < 0.70.[5]
-
Post-bronchodilator FEV1 ≤ 80% of predicted normal.[3]
Exclusion Criteria:
-
Significant respiratory disorders other than COPD.[6]
-
Recent hospitalization for COPD or pneumonia.[6]
-
History of narrow-angle glaucoma, prostatic hypertrophy, or bladder neck obstruction.[6]
-
Use of other long-acting bronchodilators or systemic corticosteroids above a specified dose.[3]
Dosing and Administration
-
This compound: Typically administered via a metered-dose inhaler (MDI) or nebulizer. Common dosages for clinical trials range from 36 mcg to 84 mcg per administration, two to four times daily.[2][3][7]
-
Comparators: Dosing for comparator drugs such as albuterol and tiotropium are administered according to standard clinical practice and study protocols.[1][3]
FEV1 Measurement Schedule
Serial spirometry is performed to capture the onset, peak, and duration of the bronchodilator effect. A typical schedule for FEV1 measurements post-dose is as follows:
-
Baseline (Pre-dose): 0 minutes
-
Post-dose: 15, 30, 60, 90, 120 minutes, and then hourly up to 6 hours.[6][8]
Statistical Analysis
The primary efficacy endpoint is often the area under the FEV1-time curve from 0 to 6 hours (AUC0-6h), adjusted for baseline.[8] Other key parameters include peak FEV1 and trough FEV1 (the measurement taken just before the next dose). Statistical significance is typically determined using methods such as Analysis of Covariance (ANCOVA) or Mixed Model for Repeated Measures (MMRM), with p < 0.05 considered statistically significant.[7][9]
Visualization of Pathways and Workflows
FEV1 in Comparison to Other Endpoints
While FEV1 is a robust and objective measure, it is important to consider its relationship with other clinical outcomes to fully validate its use.
Peak Expiratory Flow (PEF)
PEF is another measure of airflow that can be easily monitored by patients at home. Studies have shown a strong correlation between FEV1 and PEF when measured in a clinical setting.[10][11] However, the correlation between in-clinic and at-home measurements is often stronger for PEF than for FEV1.[10] This suggests that home-measured PEF could be a valuable complementary or even alternative endpoint in some clinical trials.[10]
Patient-Reported Outcomes (PROs)
Patient-reported outcomes, such as the St. George's Respiratory Questionnaire (SGRQ), provide insight into the patient's perception of their health status. A pooled analysis of 23 clinical trials in COPD patients found a statistically significant correlation between improvements in trough FEV1 and improvements in SGRQ scores.[1][12] Specifically, a 100 mL increase in FEV1 was associated with a 2.5-unit reduction (improvement) in the SGRQ total score.[1]
Exercise Tolerance
The relationship between FEV1 and exercise tolerance is more complex. While bronchodilators that improve FEV1 are expected to enhance exercise capacity, the correlation is not always direct. One study found that while both this compound and salbutamol significantly increased FEV1, only salbutamol produced a statistically significant improvement in the 12-minute walking distance.[4][13] This highlights that while FEV1 is a critical measure of lung function, it may not fully capture the impact of a treatment on a patient's functional capacity.
Conclusion
FEV1 remains a valid and essential primary endpoint for this compound studies, providing a reliable and objective measure of bronchodilator efficacy. Its utility is further strengthened when used in conjunction with other endpoints such as PEF, patient-reported outcomes, and measures of exercise tolerance to provide a more holistic view of the treatment's clinical benefit. The standardized protocols for FEV1 measurement ensure consistency and comparability across different clinical trials, solidifying its role in the development and evaluation of respiratory medications.
References
- 1. Relationship between FEV1 change and patient-reported outcomes in randomised trials of inhaled bronchodilators for stable COPD: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus short acting beta-2 agonists for stable chronic obstructive pulmonary disease | Cochrane [cochrane.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effect of aerosol this compound and salbutamol on exercise tolerance in chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion and Exclusion Criteria of Included Studies - Pharmacologic and Nonpharmacologic Therapies in Adult Patients With Exacerbation of COPD: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. A meta-analysis of the effects of this compound in adults with acute asthma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Correlations between FEV1 and patient-reported outcomes: A pooled analysis of 23 clinical trials in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of aerosol this compound and salbutamol on exercise tolerance in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the onset of action between Ipratropium bromide and newer anticholinergics
For Immediate Release
A comprehensive review of clinical and preclinical data reveals that while ipratropium bromide remains a cornerstone in the management of bronchoconstrictive disorders, several newer anticholinergic agents, including tiotropium, aclidinium, umeclidinium, and glycopyrrolate, offer a faster onset of action, providing quicker relief for patients. This guide provides a detailed comparison of these agents, focusing on their speed of bronchodilation, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Quantitative Comparison of Onset of Action
The onset of bronchodilator effect is a critical parameter in the therapeutic efficacy of inhaled anticholinergics. The following table summarizes the reported onset of action for this compound and a selection of newer long-acting muscarinic antagonists (LAMAs). Onset is primarily defined as the time to a significant increase in Forced Expiratory Volume in one second (FEV1).
| Drug | Onset of Action (Time to Significant FEV1 Increase) | Peak Effect |
| This compound | 15 - 30 minutes[1][2] | 1 - 2 hours[1][2] |
| Tiotropium Bromide | Within 30 minutes[3][4] | 3 - 4 hours[3] |
| Aclidinium Bromide | As early as 10-15 minutes[5][6] | ~2 hours[6] |
| Umeclidinium Bromide | 5 - 15 minutes (time to maximal plasma concentration) | Not explicitly stated |
| Glycopyrrolate (Glycopyrronium) | As early as 5 minutes | Not explicitly stated |
Experimental Protocols
The determination of the onset of action for inhaled anticholinergics is predominantly based on rigorous clinical trials involving patients with Chronic Obstructive Pulmonary Disease (COPD). A representative experimental protocol to compare the onset of action of these agents is detailed below.
Objective: To compare the time to onset of significant bronchodilation of a test anticholinergic agent against a comparator (e.g., this compound or placebo).
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
Participant Population:
-
Adult patients (typically ≥40 years of age) with a confirmed diagnosis of moderate to severe stable COPD.
-
Inclusion criteria often include a post-bronchodilator FEV1/FVC ratio of <0.70 and a post-bronchodilator FEV1 of <80% of the predicted value.
-
Exclusion criteria commonly include a history of asthma, recent COPD exacerbation, or use of other long-acting bronchodilators within a specified washout period.
Intervention:
-
Administration of a single inhaled dose of the investigational anticholinergic, the active comparator, and a placebo via a specific delivery device (e.g., dry powder inhaler or metered-dose inhaler).
-
A double-dummy design may be employed to maintain blinding when different inhalation devices are used.
Outcome Measures:
-
Primary Endpoint: The change from baseline in FEV1 over a specified time course (e.g., 0-3 hours) post-dose. The onset of action is often defined as the first time point at which a statistically significant difference in FEV1 is observed between the active treatment and placebo.
-
Secondary Endpoints:
-
Time to achieve a clinically meaningful improvement in FEV1 (e.g., an increase of ≥100 mL or ≥15% from baseline).
-
Serial FEV1 measurements at predefined time points (e.g., 5, 15, 30, 60 minutes, and then hourly).
-
Forced Vital Capacity (FVC) measurements.
-
Patient-reported outcomes, such as the perception of dyspnea.
-
Procedure:
-
Screening and Baseline: Eligible participants undergo a screening visit to confirm their diagnosis and establish baseline lung function. A washout period for prohibited medications is enforced.
-
Randomization and Treatment Administration: On study days, participants are randomized to receive one of the study treatments. Baseline spirometry is performed before drug administration.
-
Post-Dose Assessments: Serial spirometry is conducted at frequent intervals immediately following drug administration and for several hours thereafter to capture the onset and duration of the bronchodilator effect.
-
Crossover Periods: In a crossover design, participants undergo a washout period between treatments before receiving the next assigned intervention.
Visualizing the Mechanism and a Clinical Trial Workflow
To further elucidate the pharmacological action and the experimental process, the following diagrams are provided.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of inhalational anticholinergics in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Inhaled Anticholinergics Work? Drug Class, Side Effects, Drug Names [rxlist.com]
Evaluating the cost-effectiveness of Ipratropium bromide versus tiotropium in a research setting
For researchers, scientists, and drug development professionals, the selection of appropriate therapeutic agents for preclinical and clinical studies is a critical decision. This guide provides a comprehensive comparison of two widely used anticholinergic bronchodilators, ipratropium bromide and tiotropium, with a focus on their cost-effectiveness in a research setting. The following sections present a detailed analysis of their efficacy, safety, and economic profiles, supported by experimental data and methodologies.
Comparative Efficacy, Safety, and Cost-Effectiveness
The selection of a short-acting muscarinic antagonist (SAMA) like ipratropium versus a long-acting muscarinic antagonist (LAMA) like tiotropium often depends on the specific research question, study duration, and budget. The following table summarizes key quantitative data from comparative studies.
| Parameter | This compound | Tiotropium | Key Findings & Citations |
| Efficacy | |||
| Forced Expiratory Volume in 1 second (FEV1) | Less significant improvement in trough FEV1.[1][2] | Significantly greater improvement in trough, average, and peak FEV1 levels.[1][2] Trough FEV1 improved by 120 mL after one year with tiotropium, while it declined by 30 mL with ipratropium.[3] | |
| COPD Exacerbations | Higher rate of exacerbations. | 37% greater reduction in exacerbations compared to ipratropium.[4][5] The mean number of exacerbations was 1.01 in the ipratropium group versus 0.74 in the tiotropium group.[3][6] | |
| Hospitalizations | Higher rates of hospital admissions and longer hospital stays. | 46% reduction in hospital admissions and 42% reduction in hospital days compared to ipratropium.[3][6] Treatment with tiotropium can lead to a 33% reduction in the number of days in the hospital compared to ipratropium.[5] | |
| Quality of Life (St. George's Respiratory Questionnaire - SGRQ) | 34.6% of patients showed a relevant improvement.[3][6] | 51.2% of patients showed a relevant improvement.[3][6] Tiotropium was more effective as measured by the SGRQ.[4][5] | |
| Safety | |||
| Adverse Events | Fewer instances of dry mouth reported. | Higher incidence of dry mouth (14.7% vs 10.3%).[1] | |
| Serious Adverse Events | Higher incidence of non-fatal serious adverse events. | Fewer non-fatal serious adverse events compared to ipratropium.[2] | |
| Cost-Effectiveness | |||
| Annual Healthcare Costs per Patient | €1,541[3][6] | €1,721 (higher drug acquisition cost)[3][6] | Despite higher drug costs, tiotropium can lead to overall cost savings due to reduced hospitalizations and exacerbations.[4][7] |
| Incremental Cost-Effectiveness Ratio (ICER) | - | €667 per exacerbation avoided.[3][6] €1084 per patient with a relevant improvement on the SGRQ.[3][6] | Tiotropium is considered more cost-effective than ipratropium in the long term.[4][5] |
Experimental Protocols
While full, detailed experimental protocols from large clinical trials are often proprietary, this section outlines the typical methodologies employed in studies comparing ipratropium and tiotropium, providing a framework for designing similar research.
Study Design: The majority of comparative studies are randomized, double-blind, double-dummy, parallel-group trials.[1] This design is the gold standard for minimizing bias. A "double-dummy" design is often used where patients receive both an active drug and a placebo that matches the alternative treatment's delivery method (e.g., a dry powder inhaler for tiotropium and a metered-dose inhaler for ipratropium).
Participant Selection:
-
Inclusion Criteria: Typically, studies enroll patients with a diagnosis of Chronic Obstructive Pulmonary Disease (COPD), aged 40 years and older, with a smoking history of 10 or more pack-years, and a post-bronchodilator FEV1 of less than or equal to 65-70% of the predicted value and an FEV1/FVC ratio of 70% or less.[8]
-
Exclusion Criteria: Common exclusion criteria include a history of asthma, recent myocardial infarction or unstable arrhythmia, and significant renal impairment.
Interventions and Dosages:
-
Tiotropium: Administered once daily, typically 18 µg via a dry powder inhaler.[1]
-
This compound: Administered four times daily, typically 40 µg (2 puffs of 20 µg) via a metered-dose inhaler.[6]
Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome is often the trough FEV1 response, measured at the end of the dosing interval.[1][2]
-
Secondary Efficacy Endpoints: These include peak FEV1, forced vital capacity (FVC), daily records of peak expiratory flow (PEF), use of rescue medication (e.g., salbutamol), COPD exacerbation rates, and health-related quality of life assessed using validated questionnaires like the St. George's Respiratory Questionnaire (SGRQ).[1]
-
Safety Assessment: Safety is evaluated by monitoring adverse events, serious adverse events, and vital signs throughout the study.
-
Pharmacoeconomic Analysis: This involves collecting data on healthcare resource utilization, including hospital admissions, emergency room visits, and concomitant medication use, to calculate direct medical costs.[4]
Statistical Analysis: Efficacy and safety data are typically analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables (e.g., FEV1) and logistic regression for binary outcomes (e.g., exacerbations). Cost-effectiveness is often assessed by calculating the incremental cost-effectiveness ratio (ICER).
Visualizing Experimental Workflow and Signaling Pathways
To further aid researchers, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for a comparative clinical trial and the underlying signaling pathways of ipratropium and tiotropium.
Caption: Experimental workflow for a comparative clinical trial of ipratropium and tiotropium.
References
- 1. mdpi.com [mdpi.com]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Acetylcholine: a novel regulator of airway smooth muscle remodelling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Proper Disposal of Ipratropium Bromide: A Guide for Laboratory Professionals
The safe and compliant disposal of ipratropium bromide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this compound in a laboratory setting.
This compound Waste Classification
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), meaning it is not a P-listed or U-listed hazardous waste.[1][2][3][4] Safety Data Sheets (SDS) for this compound consistently indicate that it is not considered a hazardous substance for transportation and does not contain components regulated under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA).[5] Therefore, unused or expired this compound is generally managed as a non-hazardous pharmaceutical waste .[6][7][8]
It is crucial to remember that "non-hazardous" does not imply a complete absence of risk.[6][7][8] Improper disposal can still have adverse effects on the environment.[6][7][8] Therefore, it is imperative to follow structured disposal procedures.
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide clear guidance for the disposal of this compound and associated materials in a laboratory environment.
1. Segregation of this compound Waste
Proper segregation is the foundational step in compliant waste management.
-
Designated Waste Container: Establish a designated waste container specifically for non-hazardous pharmaceutical waste.[6] This container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration".[7]
-
Color-Coding: While practices may vary by institution, non-hazardous pharmaceutical waste is often collected in blue or white containers with blue lids.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific color-coding requirements.
-
Avoid Mixing: Do not mix this compound waste with hazardous chemical waste, biohazardous waste, sharps, or general trash.[6]
2. Disposal of Pure this compound (Unused or Expired)
-
Primary Container: Place the original container with the unused or expired this compound directly into the designated non-hazardous pharmaceutical waste container.
-
Labeling: Ensure the waste container is properly labeled with its contents.[6]
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as weighing paper, contaminated gloves, and bench paper should be disposed of as follows:
-
Collection: Place all materials lightly contaminated with this compound powder into the designated non-hazardous pharmaceutical waste container.
-
Minimize Dust: When handling the powder, work in a manner that minimizes dust formation, such as in a fume hood or using a powder containment hood.[5]
4. Disposal of Empty this compound Containers
-
Assessment: A container is considered "RCRA empty" if all contents have been removed by normal means (e.g., scraping, pouring).
-
Disposal: Once confirmed to be RCRA empty, the container can typically be disposed of in the regular trash.[9] However, it is best practice to deface or remove the label to prevent any misunderstanding.[10][11]
-
Rinsing: For non-hazardous waste like this compound, triple rinsing is not required.[9]
5. Accidental Spills
In the event of a spill:
-
Containment: Isolate the spill area.
-
Cleanup:
-
For small spills of solid this compound, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
Use appropriate personal protective equipment (PPE), including gloves and eye protection, during cleanup.
-
-
Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) should be placed in the designated non-hazardous pharmaceutical waste container.
6. Arranging for Final Disposal
-
Contact EHS: Once the non-hazardous pharmaceutical waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management office to arrange for pickup.[9][12]
-
Licensed Waste Contractor: The waste will be collected by a licensed waste management contractor for final disposal.[13]
-
Incineration: The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[6][7][13] This method ensures the complete destruction of the active pharmaceutical ingredient.
Important Considerations:
-
Institutional Policies: Always adhere to your institution's specific waste management policies and procedures. These are often available through your EHS office.
-
Local Regulations: Waste disposal regulations can vary by state and municipality.[1][14] Ensure your procedures are in compliance with all local requirements.
-
Training: All laboratory personnel handling this compound should be trained on these disposal procedures.[10]
Quantitative Data Summary
No quantitative data regarding disposal limits or concentrations were found in the search results, as disposal procedures for this compound are based on its classification as a non-hazardous pharmaceutical waste rather than on specific quantitative thresholds.
Experimental Protocols
The disposal of this compound is a standard laboratory safety procedure and does not involve experimental protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. epa.gov [epa.gov]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. usbioclean.com [usbioclean.com]
- 8. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 9. odu.edu [odu.edu]
- 10. vumc.org [vumc.org]
- 11. sfasu.edu [sfasu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. anentawaste.com [anentawaste.com]
- 14. abmole.com [abmole.com]
Essential Safety and Logistical Information for Handling Ipratropium Bromide
This document provides immediate, essential guidance for laboratory professionals on the safe handling and disposal of Ipratropium bromide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Guidelines and Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be required if there is a risk of splashing.[4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., butyl rubber).[3][5][6] | Gloves should be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Impervious protective clothing or lab coat.[2][3][5] | Should be worn when the possibility of skin contact exists, especially during bulk processing operations.[3][5] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[6] | If dust or aerosols are generated, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. A risk assessment may indicate the need for a full-face particle respirator (e.g., N99 or P2).[1][4] |
Note: While specific occupational exposure limits (OELs) for this compound have not been established by many regulatory bodies, it is crucial to handle it with care due to its classification as harmful if swallowed or inhaled and as a cause of serious eye irritation.[1][2][6]
Procedural Guidance: Handling and Disposal Workflow
The following sections provide a step-by-step protocol for the safe handling and disposal of this compound.
Operational Plan: Safe Handling Protocol
-
Preparation and Planning :
-
Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling Procedures :
Disposal Plan
-
Waste Collection :
-
Waste Disposal :
Emergency Procedures
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[1][2][11]
-
In Case of Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[1][2][11]
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[2][7][11]
-
If Swallowed : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7][11]
-
In Case of a Spill : Evacuate non-essential personnel. Wearing appropriate PPE, prevent further leakage. For solid spills, carefully sweep or shovel the material into a suitable disposal container, avoiding dust generation.[1][6] For liquid spills, use an inert absorbent material.[11]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pccarx.com [pccarx.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nephronpharm.com [nephronpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
